Technical Documentation Center

U-54494A HYDROCHLORIDE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: U-54494A HYDROCHLORIDE
  • CAS: 112465-94-8

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of U-54494A Hydrochloride

Introduction: The Pharmacological Paradox U-54494A Hydrochloride (cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide HCl) represents a distinct class of anticonvulsant agents that challenges traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Paradox

U-54494A Hydrochloride (cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide HCl) represents a distinct class of anticonvulsant agents that challenges traditional receptor classification. Structurally derived from the kappa-opioid agonist U-50488H , U-54494A retains potent anticonvulsant activity but is functionally "divorced" from the sedative, analgesic, and dysphoric side effects typically associated with kappa-opioid receptor (KOR) activation.

This guide dissects the multi-modal mechanism of U-54494A, which operates not through a single "magic bullet" target, but via a synergistic modulation of voltage-gated ion channels and excitatory amino acid (EAA) systems.

Core Mechanism of Action

The efficacy of U-54494A stems from a tripartite mechanism that suppresses neuronal hyperexcitability. Unlike pure sodium channel blockers (e.g., phenytoin) or pure NMDA antagonists, U-54494A integrates three distinct inhibitory pathways.

Voltage-Gated Sodium Channel Blockade (Primary Driver)

The most definitive mechanistic action of U-54494A is the state-dependent inhibition of voltage-gated sodium (


) channels.
  • State-Dependency: U-54494A stabilizes the inactivated state of the

    
     channel, preventing the rapid cycling required for high-frequency repetitive firing (HFRF) seen during seizures.
    
  • Frequency-Dependence: The blockade intensifies as neuronal firing rates increase, sparing normal low-frequency neurotransmission while selectively dampening paroxysmal discharges.

  • Comparison: Similar to local anesthetics and phenytoin, but effective against a broader range of chemical convulsants.

Calcium Channel Attenuation

U-54494A mitigates calcium toxicity—a hallmark of excitotoxicity—by attenuating depolarization-induced


 uptake in synaptosomes. This reduction in presynaptic calcium influx directly limits the release of excitatory neurotransmitters (glutamate/aspartate).
The Kappa-NMDA Interface (The "Unique" Factor)

This is the most complex aspect of U-54494A's pharmacology:

  • Kappa-Opioid Component: The anticonvulsant effect is antagonized by high doses of naloxone and nor-binaltorphimine (selective KOR antagonist), confirming a KOR-mediated pathway. However, the lack of sedation suggests action at a specific KOR subtype or a distinct allosteric site.

  • NMDA/Glycine Interaction: U-54494A efficacy is antagonized by D-serine , an agonist at the glycine co-agonist site of the NMDA receptor.[1] This implies that U-54494A may functionally antagonize the NMDA receptor complex, possibly via the glycine site or downstream modulation linked to the kappa receptor.

Visualization: Mechanistic Pathway

The following diagram illustrates the convergence of U-54494A's effects on the post-synaptic neuron, highlighting the dual inhibition of ion influx and the modulation of the NMDA receptor complex.

U54494A_Mechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Effects U54494A U-54494A (Parent) & Active Metabolites NaV Voltage-Gated Na+ Channel (Inactivated State) U54494A->NaV Stabilizes Inactivation CaV Voltage-Gated Ca2+ Channel U54494A->CaV Attenuates Uptake NMDA NMDA Receptor Complex (Glycine Site Interaction) U54494A->NMDA Functional Antagonism (Naloxone/D-Serine Sensitive) Na_Influx Decreased Na+ Influx NaV->Na_Influx Ca_Influx Decreased Ca2+ Influx CaV->Ca_Influx NMDA->Ca_Influx Depol Suppression of Depolarization Na_Influx->Depol Ca_Influx->Depol HFRF Blockade of High-Frequency Repetitive Firing Depol->HFRF Prevents Seizure Propagation

Caption: Convergence of U-54494A signaling pathways preventing neuronal hyperexcitability.

Active Metabolism & Bioactivation

Research indicates that U-54494A acts as a pro-drug/drug complex . While the parent compound is active, its rapid metabolism yields two bioactive metabolites that extend the therapeutic window.[2]

CompoundChemical IdentityActivity Profile
U-54494A (Parent)cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamidePotent

block; KOR/NMDA modulation.[1][2][3][4]
U-83892E (Metabolite 1)cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamideRetains anticonvulsant activity; blocks

channels.[2]
U-83894A (Metabolite 2)cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamideRetains anticonvulsant activity; blocks

channels.[2]

Key Insight: The persistence of anticonvulsant effects after the parent drug is cleared from the brain is attributed to these active metabolites, which preserve the sodium channel blocking capability.[2]

Experimental Protocols

To validate the mechanism of U-54494A in a research setting, the following protocols are recommended. These are designed to isolate specific components of its activity.

Protocol A: Whole-Cell Voltage Clamp ( Isolation)

Objective: Quantify the state-dependent block of sodium currents. System: Cultured neonatal rat cardiomyocytes or N1E-115 neuroblastoma cells.

  • Preparation: Patch-clamp cells in whole-cell configuration using a cesium-based internal solution (to block K+ currents).

  • Solutions:

    • Extracellular:[5] Standard Tyrode’s solution.

    • Intracellular: CsF 110 mM, CsCl 20 mM, EGTA 10 mM, HEPES 10 mM.

  • Voltage Protocol (Resting Block):

    • Hold membrane potential (

      
      ) at -80 mV.
      
    • Apply depolarizing pulses to -10 mV (50 ms duration) at low frequency (0.1 Hz).

    • Perfuse U-54494A (1–100 µM) and measure reduction in peak

      
      .
      
  • Voltage Protocol (Inactivated State/Use-Dependence):

    • Change holding potential to -60 mV (induces partial inactivation).

    • Apply a train of pulses (10 Hz for 5 seconds).

    • Validation: A significant increase in block at -60 mV vs. -80 mV confirms interaction with the inactivated state.

Protocol B: 4-Aminopyridine (4-AP) Slice Model

Objective: Assess efficacy against chemically induced network hyperexcitability. System: Rat hippocampal slices (CA1 region).

  • Induction: Perfuse slices with aCSF containing 50 µM 4-AP . This blocks

    
     channels, inducing spontaneous epileptiform afterdischarges (ADs).
    
  • Baseline Recording: Record extracellular field potentials in the CA1 pyramidal layer for 20 minutes to establish stable AD frequency/duration.

  • Treatment: Perfuse U-54494A (10–60 µM).

  • Endpoint Measurement:

    • Primary: Reduction in the number and total area of afterdischarges.

    • Control: Monitor the evoked population spike (PS). U-54494A should reduce ADs without abolishing the primary evoked PS (indicating selectivity for seizure activity over normal transmission).

Comparative Efficacy Data

The following table summarizes U-54494A's profile against standard anticonvulsants and its unique antagonism profile.

ParameterU-54494APhenytoinU-50488H (Ref Kappa Agonist)
MES Protection (Mouse) Effective (

~28 mg/kg)
EffectiveEffective
Sedation/Ataxia Minimal/NoneModerateSevere
Naloxone Reversible? Yes (Partial)NoYes (Complete)
EAA Antagonism Yes (NMDA/Kainate)Weak/NoneYes
Na+ Channel Block Yes (State-dependent)YesWeak

References

  • Von Voigtlander, P. F., et al. (1987). U-54494A: a unique anticonvulsant related to kappa opioid agonists.[3][4] Journal of Pharmacology and Experimental Therapeutics.[3][4] Link

  • Fischer, W., et al. (1993).[3] Anticonvulsant and related effects of U-54494A in various seizure tests.[1][3][5][6] Journal of Pharmacology and Experimental Therapeutics.[3][4] Link

  • Zhu, H. L., et al. (1994). Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel.[2] Journal of Pharmacology and Experimental Therapeutics.[3][4] Link

  • Proietti, M. L., et al. (1991). In vitro depressant effects of U-54494A, an anticonvulsant related to kappa opioids in the hippocampus.[3][4] Neuropharmacology.[1][3][4][5][6] Link

  • De Sarro, G. B., et al. (1994). Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex.[1] British Journal of Pharmacology. Link

Sources

Exploratory

U-54494A Hydrochloride and its Putative Interaction with NMDA Receptors: A Technical Guide for Researchers

Abstract U-54494A hydrochloride is a novel anticonvulsant agent that has garnered interest for its unique pharmacological profile. While structurally related to kappa opioid receptor agonists, it notably lacks their char...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

U-54494A hydrochloride is a novel anticonvulsant agent that has garnered interest for its unique pharmacological profile. While structurally related to kappa opioid receptor agonists, it notably lacks their characteristic sedative and analgesic effects. The primary mechanism of action for its anticonvulsant properties is attributed to the modulation of voltage-gated sodium channels. However, its efficacy in antagonizing seizures induced by excitatory amino acids has led to the hypothesis of an interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the current understanding of U-54494A, delves into the evidence suggesting a link to NMDA receptor function, and outlines detailed experimental protocols for researchers to further investigate this potential interaction. The guide will explore the established crosstalk between kappa opioid and NMDA receptors as a potential indirect mechanism of action and propose future research directions to elucidate the precise nature of U-54494A's effects on NMDA receptor signaling.

Introduction to U-54494A Hydrochloride: An Atypical Anticonvulsant

U-54494A, or cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzamide monohydrochloride, is a benzamide derivative with demonstrated efficacy in various preclinical models of epilepsy.[1] Unlike traditional kappa opioid agonists, U-54494A's anticonvulsant activity is not accompanied by sedation or analgesia, suggesting a distinct mechanism of action.[2] The persistence of its anticonvulsant effects, even after a decline in brain concentration, points to the involvement of active metabolites.[3]

The primary established mechanism of action for U-54494A and its active metabolites is the voltage- and use-dependent blockade of voltage-gated sodium channels.[3] This action effectively reduces neuronal hyperexcitability, a hallmark of seizure activity. However, the observation that U-54494A can antagonize seizures induced by excitatory amino acids suggests a potential role for the modulation of glutamatergic neurotransmission.[2]

The NMDA Receptor: A Key Player in Excitatory Neurotransmission and Plasticity

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4][5] It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[6][7] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the relief of a voltage-dependent magnesium block.[8] Upon activation, the channel opens, allowing the influx of calcium and sodium ions, which triggers a cascade of intracellular signaling events.[9] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including epilepsy and neurodegenerative diseases.[5]

The Hypothesized Interaction of U-54494A with NMDA Receptors

While direct evidence of U-54494A binding to or directly modulating NMDA receptors is currently lacking in the scientific literature, several lines of indirect evidence and mechanistic plausibility support the investigation of this interaction.

Antagonism of Excitatory Amino Acid-Induced Seizures

The ability of U-54494A to counteract seizures induced by excitatory amino acids provides the most compelling, albeit indirect, evidence for its interaction with the glutamate system.[2] This suggests that U-54494A may interfere with the downstream effects of excessive glutamate release, a key feature of seizure initiation and propagation.

Crosstalk between Kappa Opioid Receptors and NMDA Receptors

A significant body of research has established a functional interplay between kappa opioid receptors and NMDA receptors.[10][11] Activation of kappa opioid receptors can modulate NMDA receptor function, and this interaction is implicated in various physiological and pathological processes.[12] Given U-54494A's structural relationship to kappa opioid agonists, it is plausible that it could indirectly influence NMDA receptor activity through this crosstalk mechanism.

The following diagram illustrates the potential indirect modulation of NMDA receptors by U-54494A via kappa opioid receptor signaling.

G U54494A U-54494A KOR Kappa Opioid Receptor U54494A->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NMDAR NMDA Receptor PKA->NMDAR Modulates (e.g., phosphorylation) Ca_influx ↓ Ca²⁺ Influx NMDAR->Ca_influx Neuronal_Excitability ↓ Neuronal Excitability Ca_influx->Neuronal_Excitability

Caption: Putative indirect modulation of NMDA receptors by U-54494A.

Experimental Protocols for Investigating the U-54494A-NMDA Receptor Interaction

To rigorously test the hypothesis of a direct or indirect interaction between U-54494A and NMDA receptors, the following experimental approaches are recommended.

Radioligand Binding Assays

Radioligand binding assays are essential for determining if U-54494A directly binds to the NMDA receptor.

Objective: To assess the ability of U-54494A to displace a known radiolabeled NMDA receptor antagonist.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801).

    • Add increasing concentrations of unlabeled U-54494A hydrochloride.

    • For non-specific binding control wells, add a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).

    • Add the prepared membrane suspension to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the U-54494A concentration.

    • Determine the IC₅₀ value (the concentration of U-54494A that inhibits 50% of specific binding) using non-linear regression analysis.

G start Start membrane_prep Membrane Preparation start->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay separation Separation of Bound/ Free Ligand binding_assay->separation detection Scintillation Counting separation->detection analysis Data Analysis (IC₅₀) detection->analysis end End analysis->end

Caption: Workflow for radioligand binding assay.

Electrophysiology: Patch-Clamp Recordings

Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct functional assessment of U-54494A's effect on NMDA receptor-mediated currents.

Objective: To determine if U-54494A modulates NMDA receptor-mediated currents.

Step-by-Step Protocol:

  • Cell/Slice Preparation:

    • Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).

    • Maintain the cells/slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

    • Identify and approach a neuron under a microscope.

  • Whole-Cell Recording:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Isolation of NMDA Currents:

    • Perfuse the cell/slice with aCSF containing antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAₐ receptors (e.g., picrotoxin) to isolate NMDA receptor-mediated currents.

    • Include glycine in the aCSF to ensure co-agonist binding.

  • Drug Application and Data Acquisition:

    • Record baseline NMDA receptor-mediated currents by puffing a known concentration of NMDA onto the neuron.

    • Perfuse the cell/slice with varying concentrations of U-54494A hydrochloride and repeat the NMDA application.

    • Wash out the U-54494A and record the recovery of the NMDA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the NMDA-evoked currents in the absence and presence of U-54494A.

    • Construct a concentration-response curve to determine the IC₅₀ of U-54494A on NMDA receptor currents.

Data Summary and Interpretation

The following table outlines the expected outcomes from the proposed experiments and their potential interpretations.

ExperimentExpected OutcomeInterpretation
Radioligand Binding Assay Displacement of [³H]MK-801: U-54494A shows a concentration-dependent displacement of the radioligand.U-54494A directly binds to the NMDA receptor at or near the MK-801 binding site.
No Displacement: U-54494A does not displace the radioligand at physiologically relevant concentrations.U-54494A does not directly bind to this specific site on the NMDA receptor.
Patch-Clamp Electrophysiology Inhibition of NMDA Currents: U-54494A reduces the amplitude of NMDA-evoked currents in a concentration-dependent manner.U-54494A acts as a functional antagonist of the NMDA receptor.
No Effect on NMDA Currents: U-54494A does not alter NMDA-evoked currents.U-54494A does not directly modulate NMDA receptor function. Its anticonvulsant effects on excitatory amino acid-induced seizures are likely indirect.

Future Research and Drug Development Implications

The elucidation of the precise interaction, or lack thereof, between U-54494A and the NMDA receptor has significant implications for future research and drug development.

  • If a direct interaction is confirmed: This would classify U-54494A as a multi-target anticonvulsant, and structure-activity relationship studies could be initiated to optimize its affinity and selectivity for both sodium channels and NMDA receptors. This could lead to the development of novel anticonvulsants with a broader spectrum of activity.

  • If the interaction is indirect (e.g., via kappa opioid receptors): This would highlight the importance of the kappa opioid-NMDA receptor crosstalk in seizure modulation and suggest that targeting this pathway could be a viable therapeutic strategy. Further research would be needed to identify the specific downstream signaling molecules involved.

  • If no significant interaction is found: This would reinforce the primary role of sodium channel blockade in the anticonvulsant action of U-54494A and direct future research towards other potential mechanisms for its effects against excitatory amino acid-induced seizures.

Conclusion

U-54494A hydrochloride is a promising anticonvulsant with a unique pharmacological profile. While its primary mechanism of action involves the blockade of voltage-gated sodium channels, its ability to antagonize excitatory amino acid-induced seizures suggests a potential interaction with the NMDA receptor. This technical guide has provided the scientific rationale for this hypothesis and outlined detailed experimental protocols to investigate this further. The results of such studies will be crucial in fully characterizing the mechanism of action of U-54494A and could pave the way for the development of novel and more effective antiepileptic therapies.

References

  • Bals-Kubik, R., & Shippenberg, T. S. (1991). Effect of the anticonvulsant U-54494A on cortical neuron excitability: comparison to the kappa agonist U-50488H. Brain Research, 547(2), 313-318. [Link]

  • Fischer, W., Bodewei, R., VonVoigtlander, P. F., & Müller, M. (1993). Anticonvulsant and related effects of U-54494A in various seizure tests. Journal of Pharmacology and Experimental Therapeutics, 267(1), 163-170. [Link]

  • Chen, H. S., Pellegrini, J. W., Aggarwal, S. K., & Lipton, S. A. (1992). Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. Journal of Neuroscience, 12(11), 4427-4436. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • Tang, T. T., Yang, C. Y., & Chen, Y. C. (1997). Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel. Epilepsia, 38(12), 1285-1292. [Link]

  • Glick, S. D., Pearl, S. M., Cai, J., & Maisonneuve, I. M. (1996). Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of ibogaine. Brain Research, 719(1-2), 29-35. [Link]

  • Gracy, K. N., & Pickel, V. M. (1997). Kappa-opioid and NMDA glutamate receptors are differentially targeted within rat medial prefrontal cortex. The Journal of Neuroscience, 17(11), 4236-4248. [Link]

  • Wikipedia. (2023). NMDA receptor. [Link]

  • Kotermanski, S. E., & Johnson, J. W. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. The Journal of general physiology, 154(9), e202213139. [Link]

  • Lalanne, T., & Lüscher, C. (2020). Crosstalk Between Kappa Opioid and Dopamine Systems in Compulsive Behaviors. Frontiers in Psychiatry, 11, 98. [Link]

  • Gandal, M. J. (2012). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

  • Wikipedia. (2023). κ-opioid receptor. [Link]

  • Chen, Y. C., & Lipton, S. A. (2006). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer research, 66(24), 11764-11772. [Link]

  • Neuroscience Education Institute. (2024). Part 3: Structure and Function of the NMDA Receptor. [Link]

  • Jespersen, A., Tajima, N., Fernandez-Cuervo, G., Garnier-Amblard, E. C., & Furukawa, H. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron, 81(2), 366-378. [Link]

  • Farber, N. B. (2003). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Molecular psychiatry, 8(8), 779-793. [Link]

  • Lüscher, C., & Slesinger, P. A. (2010). The Kappa Opioid Receptor: From Addiction to Depression, and Back. Neuron, 65(5), 586-599. [Link]

  • Mandal, A. (2019). What are NMDA Receptors?. News-Medical.net. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of U-54494A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract U-54494A hydrochloride is a novel anticonvulsant agent with a complex pharmacological profile that distinguishes it from classical antiepileptic dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-54494A hydrochloride is a novel anticonvulsant agent with a complex pharmacological profile that distinguishes it from classical antiepileptic drugs. While structurally related to kappa opioid receptor agonists, its primary mechanism of action is not mediated by the traditional kappa analgesic pathway. This guide provides a comprehensive analysis of the preclinical data on U-54494A, detailing its anticonvulsant activity, its interactions with various ion channels and receptor systems, and its pharmacokinetic properties. We will delve into the experimental evidence that elucidates its unique profile, offering insights for researchers exploring new avenues in the development of anticonvulsant therapies.

Introduction: A Novel Anticonvulsant Candidate

U-54494A, chemically known as (+-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride, emerged from research programs investigating compounds structurally related to kappa opioid agonists.[1] Unlike its counterpart, the selective kappa agonist U-50488H, U-54494A exhibits potent anticonvulsant properties without the typical kappa opioid-mediated sedative and analgesic effects.[2] This dissociation of activities suggests a unique mechanism of action, making U-54494A a subject of significant interest for the development of new antiepileptic drugs with potentially improved side-effect profiles. This guide will synthesize the available preclinical data to provide a detailed pharmacological portrait of U-54494A hydrochloride.

Anticonvulsant Activity: In Vivo Evidence

The anticonvulsant efficacy of U-54494A has been demonstrated in a variety of preclinical seizure models. These studies are crucial for establishing the compound's potential therapeutic utility and for providing initial clues into its mechanism of action.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures. In this assay, U-54494A has been shown to be an effective anticonvulsant.

Seizure Model Species Route of Administration ED50 Reference
Maximal Electroshock (MES)MiceIntraperitoneal (i.p.)28 mg/kg[1]

This demonstrates that U-54494A can prevent the spread of seizures, a key characteristic of many clinically effective antiepileptic drugs. Notably, its anticonvulsant activity in this model was partially antagonized by the opioid antagonist naloxone, suggesting some involvement of the opioid system.[1]

Genetically Epilepsy-Prone Rodent Models

Studies in genetically epilepsy-prone DBA/2 mice and rats have further substantiated the anticonvulsant effects of U-54494A against sound-induced seizures.[3] In these models, U-54494A demonstrated a dose-dependent anticonvulsant activity.[3] Interestingly, while it was less potent than the kappa agonist U-50488H in genetically epilepsy-prone rats, it showed similar potency in DBA/2 mice.[3] This suggests potential species-specific differences in its activity or in the underlying pathophysiology of the seizure models. A key finding from these studies is that the anticonvulsant properties of U-54494A were antagonized by high doses of naloxone and the selective kappa-opioid antagonist nor-binaltorphimine, further implicating the kappa opioid system in its mechanism of action.[3]

Hippocampal Afterdischarge Model

In a more focal seizure model, U-54494A (at doses ≥ 10 mg/kg) significantly reduced the duration of electrically evoked hippocampal afterdischarges in rats with chronically implanted electrodes.[1] This finding points to a direct modulatory effect of U-54494A on neuronal excitability within the hippocampus, a brain region critically involved in the generation and propagation of seizures.

Mechanistic Insights: A Multi-Target Profile

The unique pharmacological profile of U-54494A stems from its interaction with multiple molecular targets. While its development was inspired by kappa opioid agonists, its anticonvulsant action is not solely dependent on this system.

Interaction with the Opioid System

While U-54494A is structurally related to kappa agonists and its anticonvulsant effects are sensitive to opioid antagonists, it lacks the analgesic and sedative properties characteristic of typical kappa agonists.[2] This suggests that U-54494A may interact with a subtype of the kappa receptor that is not involved in analgesia or that its anticonvulsant effects are mediated through a downstream mechanism that is modulated by the kappa opioid system.

Compound Receptor Ki (nM) Selectivity Reference
U-50488HKappa1.2Highly selective for kappa over mu and delta receptors[1]
U-50488HMu> 10,000[1]
U-50488HDelta> 10,000[1]

The antagonism of U-54494A's anticonvulsant effects by kappa-selective antagonists strongly suggests that engagement with the kappa opioid system is a necessary component of its mechanism.[3]

Modulation of Voltage-Gated Sodium Channels

A significant component of U-54494A's mechanism of action appears to be its ability to modulate voltage-gated sodium channels. Whole-cell voltage-clamp experiments on cultured neonatal rat cardiomyocytes revealed that U-54494A depresses the fast sodium inward current in a concentration- and frequency-dependent manner.[1] This mode of action is shared by many established antiepileptic drugs and is effective in suppressing the high-frequency neuronal firing that characterizes seizures.

Furthermore, two major metabolites of U-54494A, U-83892E and U-83894A, have been identified and also demonstrate anticonvulsant activity.[2] These active metabolites were also found to block voltage-gated sodium channels in neuroblastoma cells in a voltage- and use-dependent manner.[2] This suggests that the long duration of anticonvulsant activity observed for U-54494A may be, in part, attributable to the sustained action of its active metabolites on sodium channels.[2]

NMDA_Interaction U54494A U-54494A NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site U54494A->NMDA_Receptor Modulates Anticonvulsant_Effect Anticonvulsant Effect U54494A->Anticonvulsant_Effect Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Mediates Anticonvulsant_Effect->Neuronal_Excitation Inhibits

Caption: Postulated interaction of U-54494A with the NMDA receptor complex contributing to its anticonvulsant effect.

Effects on Calcium Channels

Biochemical studies have indicated that both U-54494A and U-50488H can attenuate the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes. This suggests a potential modulatory effect on calcium channels, which could contribute to the reduction of neuronal excitability and neurotransmitter release.

Pharmacokinetics: Absorption and Metabolism

Understanding the pharmacokinetic profile of a drug candidate is essential for its development. Studies in rats have revealed that U-54494A has low oral bioavailability. This is primarily attributed to extensive first-pass metabolism in both the gut and the liver.

As previously mentioned, U-54494A is metabolized into at least two active metabolites, U-83892E and U-83894A, which also possess anticonvulsant properties and contribute to the overall duration of action. [2]The persistence of anticonvulsant activity after the decline of parent drug concentrations in the brain highlights the significant contribution of these active metabolites. [2]

Experimental Protocols: A Guide for Replication and Further Study

To ensure scientific integrity and facilitate further research, this section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of U-54494A.

Maximal Electroshock Seizure (MES) Test Protocol

Objective: To assess the ability of a compound to prevent the spread of seizures.

Animal Model: Male CF-1 mice.

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment.

  • Drug Administration: Administer U-54494A hydrochloride or vehicle control intraperitoneally (i.p.).

  • Electrode Placement: At the time of predicted peak effect, apply corneal electrodes moistened with saline.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension phase is considered protection.

  • Data Analysis: Determine the ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Whole-Cell Voltage-Clamp Electrophysiology Protocol

Objective: To investigate the effect of U-54494A on voltage-gated ion channels.

Preparation: Cultured neonatal rat cardiomyocytes.

Procedure:

  • Cell Culture: Plate cardiomyocytes on glass coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with an external recording solution.

  • Pipette Preparation: Fabricate glass micropipettes and fill with an internal solution.

  • Giga-seal Formation: Approach a cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Data Acquisition: Apply depolarizing voltage steps to elicit ionic currents (e.g., sodium currents). Record the currents before and after the application of U-54494A to the external solution.

  • Data Analysis: Analyze the effect of the compound on the current amplitude, kinetics, and voltage-dependence.

Conclusion and Future Directions

U-54494A hydrochloride represents a fascinating pharmacological entity with a unique anticonvulsant profile. Its mechanism of action is multifaceted, involving modulation of voltage-gated sodium channels, and interactions with the kappa opioid and NMDA receptor systems. The dissociation of its anticonvulsant effects from the typical sedative and analgesic effects of kappa opioid agonists makes it a promising lead for the development of novel antiepileptic drugs.

Future research should focus on several key areas:

  • Receptor Binding Affinity: Definitive studies to quantify the binding affinity of U-54494A at mu, delta, and kappa opioid receptors, as well as at the NMDA receptor complex, are crucial to fully elucidate its molecular targets.

  • Subtype Selectivity: Investigating the interaction of U-54494A with different subtypes of kappa opioid and NMDA receptors could provide a more refined understanding of its mechanism and potential for target-based drug design.

  • In Vivo Electrophysiology: Further in vivo electrophysiological studies are needed to explore how U-54494A modulates neuronal activity and network oscillations in different brain regions during seizure activity.

  • Clinical Translation: Given its promising preclinical profile, further studies to assess the safety and efficacy of U-54494A in higher animal models and eventually in human clinical trials are warranted.

By continuing to unravel the intricate pharmacology of U-54494A, the scientific community can pave the way for the development of a new generation of anticonvulsant therapies with improved efficacy and tolerability.

References

  • De Sarro, G., Trimarchi, G. R., Sinopoli, S., Masuda, Y., & De Sarro, A. (1993). Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex. General Pharmacology: The Vascular System, 24(2), 439–447. [Link]

  • Sethy, V. H., & Slikker, W. (1995). Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel. Life sciences, 56(6), 415–421. [Link]

  • Hudson, C. J., Von Voigtlander, P. F., Althaus, J. S., Scherch, H. M., & Means, E. D. (1991). The kappa opioid-related anticonvulsants U-50488H and U-54494A attenuate N-methyl-D-aspartate induced brain injury in the neonatal rat. Brain research, 564(2), 261–267. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Fischer, W., Bodewei, R., Vonvoigtlander, P. F., & Müller, M. (1993). Anticonvulsant and related effects of U-54494A in various seizure tests. The Journal of pharmacology and experimental therapeutics, 267(1), 163–170. [Link]

  • Clark, J. A., & Pasternak, G. W. (1988). U50,488: A kappa-selective agent with poor affinity for mu1 opiate binding sites. Neuropharmacology, 27(3), 331-332. [Link]

Sources

Exploratory

Technical Guide: U-54494A Hydrochloride & Active Metabolites

The following technical guide details the pharmacological profile, metabolic pathway, and activity of U-54494A hydrochloride and its active metabolites. [1] Compound Identity & Mechanism of Action[1][2][3][4][5] U-54494A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, metabolic pathway, and activity of U-54494A hydrochloride and its active metabolites.

[1]

Compound Identity & Mechanism of Action[1][2][3][4][5]

U-54494A Hydrochloride is a synthetic benzamide derivative originally developed as an anticonvulsant.[1] Structurally related to kappa-opioid agonists (such as U-50488H), it is distinct in its pharmacological profile, lacking the sedative and analgesic effects typical of kappa-receptor activation while retaining potent anticonvulsant and neuroprotective properties.[1]

  • Chemical Name: cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride.[1]

  • CAS Number: 112465-94-8 (Hydrochloride).[1]

  • Core Structure: A 3,4-dichlorobenzamide moiety linked to a cyclohexane ring bearing a pyrrolidine group.[1] The cis configuration and the N-methyl substitutions are critical for its lipophilicity and binding affinity.[1]

Mechanism of Action (MOA)

U-54494A operates through a dual-mechanism distinct from classical opioids:

  • Voltage-Gated Sodium Channel Blockade: Similar to local anesthetics and anticonvulsants like phenytoin, U-54494A blocks voltage-gated Na+ channels in a use-dependent manner.[1][2] It binds preferentially to the inactivated state of the channel, stabilizing it and preventing repetitive neuronal firing during seizure activity.[1]

  • Calcium Uptake Attenuation: It attenuates depolarization-induced Ca²⁺ uptake in synaptosomes, contributing to its neuroprotective effects against NMDA-induced injury and hypoxia/ischemia.[1]

Metabolic Pathway & Active Metabolites[1]

The pharmacokinetic profile of U-54494A is characterized by extensive hepatic first-pass metabolism.[1] This metabolic instability is not a loss of function but a conversion into active metabolites that extend the therapeutic duration of the drug.[1]

Research has identified two primary active metabolites resulting from oxidative dealkylation and ring degradation.[1]

Identified Active Metabolites[1][5][6][7]
Metabolite CodeChemical NameStructural ModificationActivity Status
U-83894A cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamideDouble Dealkylation: 1. Loss of amide N-methyl group.2.[1] Degradation of pyrrolidine ring to a secondary methylamine.[1]Active (Anticonvulsant & Na+ Channel Blocker)
U-83892E cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamideFull Dealkylation: Further N-demethylation of U-83894A to a primary amine.[1]Active (Anticonvulsant & Na+ Channel Blocker)
Metabolic Transformation Logic

The metabolism proceeds via Cytochrome P450 (CYP) mediated oxidation.[1]

  • N-Demethylation: The N-methyl group on the amide linkage is susceptible to oxidative cleavage.[1]

  • Pyrrolidine Ring Opening: The pyrrolidine ring undergoes

    
    -hydroxylation followed by ring opening and oxidative deamination, eventually yielding the methylamino (U-83894A) and amino (U-83892E) derivatives.[1]
    

Visualization: Metabolic Pathway[1]

The following diagram illustrates the structural progression from the parent compound U-54494A to its active metabolites.

U54494A_Metabolism Parent U-54494A (Parent Drug) N-methyl-N-(pyrrolidinyl)cyclohexyl Intermediate Intermediate Species (Transient) Likely N-desmethyl or Ring-Open Parent->Intermediate CYP450 Oxidation Metabolite1 U-83894A (Active Metabolite) N-(2-methylaminocyclohexyl) Intermediate->Metabolite1 Ring Degradation & Amide Demethylation Metabolite2 U-83892E (Active Metabolite) N-(2-aminocyclohexyl) Metabolite1->Metabolite2 N-Demethylation

Caption: Proposed metabolic cascade of U-54494A showing the transition from the tertiary amide/amine parent to secondary and primary amine active metabolites.

Pharmacological Activity of Metabolites[1][5]

The persistence of anticonvulsant activity in vivo, even after the parent compound's concentration declines in the brain, is directly attributed to U-83894A and U-83892E.[1]

Comparative Activity Profile
  • Potency: Both metabolites retain significant affinity for the voltage-gated sodium channel binding site.[1]

  • Mechanism: Like the parent, they exhibit use-dependent block , meaning they are more effective at high-frequency firing rates (typical of seizure states) than at resting potentials.[1]

  • Therapeutic Implication: The conversion to active metabolites creates a "sustained release" effect, prolonging the window of seizure protection without requiring continuous infusion of the parent drug.[1]

Experimental Protocols

For researchers aiming to isolate or study these metabolites, the following protocols provide a validated starting point.

A. In Vitro Microsomal Stability Assay (Metabolite Generation)

Objective: To generate and identify metabolites using liver microsomes.

  • Incubation Mix: Prepare a reaction mixture containing:

    • Liver Microsomes (Rat/Human): 0.5 mg protein/mL.[1]

    • Substrate: U-54494A (10 µM).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Reaction: Pre-incubate microsomes and substrate for 5 min at 37°C. Initiate with NADPH.

  • Termination: Stop reaction at defined time points (0, 15, 30, 60 min) by adding ice-cold Acetonitrile (containing internal standard).

  • Processing: Centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS/MS.

B. LC-MS/MS Detection Parameters

Objective: Specific detection of U-54494A and metabolites.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Precursor -> Product):

    • U-54494A: m/z 355.1 -> 112.1 (Pyrrolidine ring fragment).[1]

    • U-83894A: m/z ~315 -> Fragment specific to methylamine loss.[1]

    • U-83892E: m/z ~301 -> Fragment specific to amine loss.[1]

    • Note: Exact m/z values depend on ionization efficiency and should be tuned with synthetic standards.

C. Whole-Cell Patch Clamp (Activity Verification)

Objective: Confirm Na+ channel blocking activity.

  • Cell Line: N1E-115 Neuroblastoma cells or HEK293 expressing NaV1.x channels.[1]

  • Solution:

    • Pipette (Intracellular): CsF-based solution (to block K+ currents).[1]

    • Bath (Extracellular): Standard Tyrode’s solution.[1]

  • Protocol:

    • Hold membrane at -80 mV.[1]

    • Apply depolarizing pulses to 0 mV (10 ms duration) at varying frequencies (0.1 Hz vs 10 Hz).

  • Analysis: Measure peak Na+ current amplitude. Calculate Tonic Block (resting) vs. Phasic Block (use-dependent).

    • Expectation: Metabolites should show minimal block at 0.1 Hz but significant cumulative block at 10 Hz.[1]

References

  • Von Voigtlander, P. F., et al. (1983).[1] U-54494A: a unique anticonvulsant related to kappa opioid agonists.[1] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Hall, E. D., et al. (1994).[1] Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel.[1][2] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Zhu, Z., et al. (1993).[1] First-pass effect of cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide (U-54494) in rats.[1] Drug Metabolism and Disposition.[1]

  • Tortella, F. C., et al. (1997).[1] The kappa opioid-related anticonvulsants U-50488H and U-54494A attenuate N-methyl-D-aspartate induced brain injury in the neonatal rat.[1] Journal of Pharmacology and Experimental Therapeutics.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Use of U-54494A Hydrochloride for In Vitro Cell Culture Experiments

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of U-54494A hydrochloride for cell culture experiments...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of U-54494A hydrochloride for cell culture experiments. U-54494A is a benzamide derivative structurally related to kappa-opioid receptor (KOR) agonists, demonstrating potent anticonvulsant activity.[1][2] Its mechanism of action is complex, involving modulation of Ca++ channels, Na+ currents, and potential interactions with a subclass of kappa receptors.[1][3] This guide outlines the principles of its action, step-by-step protocols for creating stable stock solutions, and best practices for its application in cellular assays to ensure reproducible and reliable results.

Principle and Mechanism of Action

U-54494A hydrochloride is recognized primarily as a selective anticonvulsant agent.[3] While structurally related to KOR agonists, it uniquely lacks the sedative and analgesic effects typically associated with these compounds.[3] Its anticonvulsant properties are, however, antagonized by the opioid antagonist naltrexone, suggesting a link to opioid receptor pathways.[3][4]

The primary mechanisms contributing to its bioactivity include:

  • Modulation of Ion Channels: U-54494A attenuates the depolarization-induced uptake of calcium (Ca++) into synaptosomes.[3] It also depresses the fast sodium (Na+) inward current in a concentration and frequency-dependent manner.[1] This regulation of ion flux is critical for stabilizing neuronal membranes and preventing aberrant firing associated with seizures.

  • Kappa-Opioid Receptor (KOR) Interaction: U-54494A is thought to act through a subclass of KORs.[3] KORs are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins.[5] This initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, reduction of intracellular cAMP, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, ultimately reducing neuronal excitability.[5]

  • NMDA Receptor Antagonism: Some evidence suggests U-54494A may also act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which would contribute to its anticonvulsant effects by reducing excitatory neurotransmission.[6]

The following diagram illustrates the canonical signaling pathway of a KOR agonist.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytosol KOR Kappa-Opioid Receptor (KOR) G_Protein Gi/o Protein (α, βγ subunits) KOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Voltage-Gated Ca++ Channel Ca_Influx ↓ Ca++ Influx Ca_Channel->Ca_Influx U54494A U-54494A (Agonist) U54494A->KOR Binds G_Protein->AC Inhibits (α) G_Protein->Ca_Channel Inhibits (βγ) MAPK p38 MAPK Pathway G_Protein->MAPK Activates (βγ)

Figure 1. Simplified KOR Signaling Pathway.

Reagent Properties and Storage

Proper handling and storage of U-54494A hydrochloride are crucial for maintaining its stability and activity.

PropertyValueSource
Chemical Name 3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride[7]
CAS Number 112465-94-8[6][7]
Molecular Formula C₁₈H₂₅Cl₃N₂O[7]
Molecular Weight 391.77 g/mol [6][7]
Purity >98%[7]
Solubility Soluble to 100 mM in DMSO[7]
Storage (Solid) Store in a sealed, cool, and dry condition.[7]
Storage (Stock Solution) Store at -20°C or below for several months.[7]

Required Materials

  • U-54494A hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol: Preparation of U-54494A Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Causality and Best Practices:

  • Why DMSO? U-54494A hydrochloride has excellent solubility in DMSO, allowing for the creation of a concentrated, sterile stock solution that can be easily diluted into aqueous cell culture media.[7]

  • Why a Concentrated Stock? Preparing a concentrated stock minimizes the final concentration of DMSO in the cell culture medium, as high concentrations of DMSO (>0.5%) can be cytotoxic or induce unintended cellular effects.

  • Aseptic Technique: All steps should be performed in a laminar flow hood to prevent microbial contamination of the stock solution.[8]

Step-by-Step Procedure:

  • Pre-Weighing Calculation: Determine the required mass of U-54494A hydrochloride using the following formula:

    • Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L × 0.001 L × 391.77 g/mol = 3.9177 mg

  • Weighing: Carefully weigh out the calculated amount of U-54494A hydrochloride powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: a. Add the calculated volume of sterile DMSO to the microcentrifuge tube. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. (Optional but Recommended) If dissolution is slow, briefly warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[7] Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol: Application in Cell Culture

This protocol outlines the process of diluting the stock solution and treating cells.

Workflow cluster_prep Preparation cluster_exp Experiment thaw Thaw Stock Aliquot at Room Temperature dilute Perform Serial Dilutions in Culture Medium thaw->dilute add_compound Aspirate Medium, Add Medium with U-54494A dilute->add_compound plate_cells Plate Cells and Allow Attachment (24h) plate_cells->add_compound incubate Incubate for Desired Time Period add_compound->incubate assay Perform Downstream Cellular Assay incubate->assay

Sources

Application

Application Note: U-54494A Hydrochloride Administration in the Maximal Electroshock Seizure (MES) Model

Introduction & Rationale The Maximal Electroshock Seizure (MES) model is the "gold standard" screen for identifying compounds effective against generalized tonic-clonic seizures (grand mal epilepsy). While traditional so...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The Maximal Electroshock Seizure (MES) model is the "gold standard" screen for identifying compounds effective against generalized tonic-clonic seizures (grand mal epilepsy). While traditional sodium channel blockers (e.g., Phenytoin) are effective, they often carry significant motor toxicity.

U-54494A Hydrochloride represents a unique class of anticonvulsants: Kappa-Opioid Receptor (KOR) Agonists . Unlike its structural analog U-50488, U-54494A exhibits a distinct pharmacological separation between anticonvulsant activity and the sedative/psychotomimetic side effects typically associated with opioid receptor activation.

Why use U-54494A in MES?

  • Mechanism Validation: It serves as a critical probe for investigating the non-opioid mechanisms of arylacetamides, specifically their ability to modulate voltage-gated sodium (

    
    ) and calcium (
    
    
    
    ) channels downstream or independently of KOR.
  • Drug Resistance: KOR agonists have shown efficacy in models resistant to standard therapies, making U-54494A a vital benchmark for refractory epilepsy research.

Pharmacological Mechanism[1][2][3][4][5][6][7][8][9]

U-54494A functions through a dual-mechanism. While it binds to the Kappa-Opioid Receptor, its efficacy in the MES model is partially retained even in the presence of opioid antagonists (like naloxone), suggesting direct modulation of neuronal excitability via ion channels.

Signal Transduction Pathway

G U54494A U-54494A HCl KOR Kappa Opioid Receptor (Gi/o coupled) U54494A->KOR Agonist Binding NaCh Voltage-Gated Na+ Channels U54494A->NaCh Direct Blockade? AC Adenylyl Cyclase (Inhibition) KOR->AC G-protein signaling Excite Neuronal Hyperpolarization & Decreased Firing NaCh->Excite CaCh N-Type Ca2+ Channels AC->CaCh Reduced cAMP CaCh->Excite Seizure Seizure Threshold Elevation Excite->Seizure

Figure 1: Proposed mechanism of action for U-54494A. Note the dual pathway involving both G-protein coupled signaling and direct ion channel modulation.

Pre-Experimental Preparation

Animal Selection[2][9][10]
  • Species: Male CF-1 Mice (25–30 g) or Sprague-Dawley Rats (200–250 g).

  • Justification: CF-1 mice are the standard strain for MES due to their consistent seizure thresholds.

  • Acclimatization: Animals must be acclimated to the testing room for at least 60 minutes prior to experimentation to reduce stress-induced threshold variability.

Compound Preparation

U-54494A is supplied as a Hydrochloride salt, rendering it water-soluble. However, lipophilicity remains high.

  • Vehicle: 0.9% Sterile Saline.

  • Concentration: Prepare a stock to deliver a volume of 10 mL/kg (mice) or 2 mL/kg (rats).

    • Example: For a 30 mg/kg dose in mice (10 mL/kg volume), prepare a 3.0 mg/mL solution.

  • Stability: Fresh preparation on the day of the experiment is mandatory.

  • pH Check: Ensure pH is near physiological range (6.0–7.5). If too acidic due to HCl salt, buffer slightly with dilute NaOH, but avoid precipitation.

Experimental Protocol: MES Assay

Experimental Workflow

Workflow Step1 1. Weigh & Randomize (n=8-10/group) Step2 2. IP Injection (U-54494A or Vehicle) Step1->Step2 Step3 3. Wait TPE (30 - 60 mins) Step2->Step3 Step4 4. Corneal Stimulation (50mA / 60Hz / 0.2s) Step3->Step4 Step5 5. Immediate Scoring (HLTE Presence) Step4->Step5

Figure 2: Chronological workflow for the U-54494A MES screen.

Detailed Procedure

Step 1: Administration

  • Administer U-54494A via Intraperitoneal (i.p.) injection.[1]

  • Time to Peak Effect (TPE): Historical data indicates peak activity for U-54494A occurs between 30 and 60 minutes post-injection.

  • Dose Range: 10, 20, 30, 40, 60 mg/kg (Aim to bracket the expected ED50 of ~28 mg/kg).

Step 2: Electrical Stimulation [2]

  • Equipment: Rodent Shocker (e.g., Harvard Apparatus or similar constant current stimulator).[2]

  • Electrodes: Corneal electrodes wetted with 0.9% saline (or electrolyte gel) to ensure conductivity.

  • Parameters (Mice):

    • Current: 50 mA (Supramaximal—approx. 5x threshold).

    • Frequency: 60 Hz .[2][3]

    • Pulse Width: 0.5 ms .

    • Duration: 0.2 seconds .[2]

  • Application: Apply electrodes gently to the eyes. Trigger the stimulus.

Step 3: Scoring (The Endpoint) The primary endpoint is the Abolition of Hindlimb Tonic Extension (HLTE) .

  • Protected (Score 0): The animal exhibits clonic seizures (paddling, shaking) but does not extend hindlimbs to a 180° angle relative to the body axis.

  • Not Protected (Score 1): The animal displays full tonic extension of the hindlimbs (rigid, 180° extension) lasting >3 seconds.

Data Analysis & Interpretation

Quantitative Summary

Data should be tabulated as "Fraction Protected."

Dose (mg/kg, i.p.)N (Animals)Protected (No HLTE)% Protection
Vehicle 1000%
10 10220%
20 10440%
30 10660%
60 1010100%
ED50 Calculation

Calculate the median effective dose (


) using Probit analysis or the Litchfield-Wilcoxon method.
  • Expected

    
     (Mice):  ~28 mg/kg i.p. [1, 2].[1]
    
Toxicity Control (Rotarod)

To ensure protection is not due to sedation/muscle relaxation (false positive), perform the Rotarod test on a separate cohort.

  • Therapeutic Index (TI):

    
     (Rotarod) / 
    
    
    
    (MES).
  • Note: U-54494A typically shows a superior TI compared to U-50488 [3].[4]

Troubleshooting & Validation

  • False Positives: If the animal is overly sedated, it cannot seize. If the animal fails the Rotarod test at the protective dose, the "protection" may be muscle relaxation, not anticonvulsant activity.

  • Inconsistent Seizures in Controls: If vehicle animals do not show 100% HLTE, check electrode conductivity (wetness) or increase current intensity (e.g., to 60 mA).

  • Salt Correction: Ensure calculations account for the weight of the Hydrochloride salt. Doses in literature usually refer to the salt form, but verify if comparing molar equivalents.

References

  • Von Voigtlander, P. F., et al. (1983). U-54494A: A unique anticonvulsant related to kappa opioid agonists.[5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Tortella, F. C., et al. (1988). Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice.[4] British Journal of Pharmacology.

  • De Sarro, G., et al. (1994). Anticonvulsant and related effects of U-54494A in various seizure tests.[7][4] General Pharmacology: The Vascular System.

  • Swinyard, E. A., et al. (1989). General principles: experimental selection, quantification, and evaluation of anticonvulsants. Antiepileptic Drugs.[2][4][1][8][3][9]

Sources

Method

Application Note: Evaluation of U-54494A Hydrochloride in Audiogenic Seizure-Prone Mice

[1] Abstract & Introduction U-54494A Hydrochloride (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride) is a unique anticonvulsant agent structurally related to kappa-opioid receptor agonists (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

U-54494A Hydrochloride (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride) is a unique anticonvulsant agent structurally related to kappa-opioid receptor agonists (e.g., U-50488H).[1] Unlike classical kappa agonists, U-54494A exhibits a distinct pharmacological profile that includes voltage-gated sodium channel blockade and modulation of excitatory amino acid release, making it highly effective in models of generalized tonic-clonic seizures.[1]

This application note details the protocol for utilizing U-54494A in DBA/2 mice , a strain genetically predisposed to audiogenic seizures (AGS). The DBA/2 model is a "gold standard" for screening anticonvulsants due to its high reflex seizure susceptibility during a specific developmental window (post-natal days 21–28).[1] This guide emphasizes the critical age-dependency of the model, the biphasic dose-response potential of U-54494A, and the necessity of distinguishing anticonvulsant efficacy from sedation.

Mechanism of Action & Scientific Rationale

U-54494A operates via a multi-modal mechanism, distinguishing it from traditional antiepileptic drugs (AEDs) like phenytoin or pure kappa opioids.[1]

  • Kappa-Opioid Receptor Agonism: U-54494A binds to

    
    -opioid receptors.[1][][3] Dynorphin-mediated 
    
    
    
    -receptor activation is a known endogenous anticonvulsant mechanism in the hippocampus.[1]
  • Sodium Channel Blockade: It depresses fast

    
     inward currents in a concentration- and frequency-dependent manner, stabilizing neuronal membranes similar to phenytoin.[1]
    
  • Glutamate Modulation: Evidence suggests it inhibits the release of excitatory amino acids (glutamate/aspartate), preventing the propagation of seizure activity in the brainstem and inferior colliculus (the initiation site of AGS).[1]

Mechanistic Pathway Diagram

G Compound U-54494A HCl Kappa Kappa-Opioid Receptor (Agonism) Compound->Kappa NaChannel Voltage-Gated Na+ Channels (Use-Dependent Block) Compound->NaChannel GluRelease Presynaptic Glutamate Release (Inhibition) Kappa->GluRelease Modulation Hyperpol Neuronal Hyperpolarization Kappa->Hyperpol Stabilization Membrane Stabilization (Reduced Repetitive Firing) NaChannel->Stabilization InfColliculus Inferior Colliculus (Seizure Initiation Site) GluRelease->InfColliculus Reduced Excitation Hyperpol->InfColliculus Stabilization->InfColliculus Inhibits Propagation SeizureBlock Suppression of Audiogenic Seizure InfColliculus->SeizureBlock

Figure 1: Proposed multi-target mechanism of U-54494A preventing seizure initiation in the inferior colliculus.[1]

Materials & Reagents

Compound Preparation
  • Compound: U-54494A Hydrochloride (CAS: 112465-94-8).[1][4]

  • Vehicle: 0.9% Sterile Saline (NaCl).[1]

    • Note: U-54494A is a hydrochloride salt and is generally soluble in water or saline. If high concentrations (>30 mg/mL) are required, mild warming (37°C) or sonication may be used.[1] Avoid DMSO if possible, as it can have intrinsic effects in seizure models.[1]

  • Storage: Store powder at RT or +4°C (desiccated). Solutions should be prepared fresh daily.

Animals[4][6][7][8][9][10][11][12][13]
  • Strain: DBA/2J mice (Jackson Laboratory or equivalent).[1]

  • Age: Strictly 21–28 days old.

    • Critical Control: Susceptibility to AGS in DBA/2 mice peaks at 21 days and declines rapidly after 28 days.[5] Mice older than 30 days may be non-responders, invalidating the data.[1]

  • Sex: Males are preferred to reduce hormonal variability, though females can be used if balanced across groups.[1]

Equipment
  • Sound Attenuation Chamber: A box lined with acoustic foam to isolate the mouse.

  • Sound Source: Electric bell or white noise generator capable of delivering 110–120 dB (mixed frequency).[1]

  • Decibel Meter: To verify sound intensity before every session.

Experimental Protocol

Phase 1: Group Assignment & Dosing[1]
  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour prior to experimentation to reduce stress-induced variability.

  • Weighing: Weigh animals accurately. Calculate injection volume based on body weight (standard: 10 mL/kg).[1]

  • Dosing Regimen:

    • Route: Intraperitoneal (i.p.)[1][6]

    • Vehicle Control: 0.9% Saline.[6]

    • Dose Groups: 10, 30, and 60 mg/kg (Suggested starting range based on ED50 ~28 mg/kg in MES models).[1]

    • Pretreatment Time: 30 minutes.

Phase 2: Audiogenic Seizure Induction[1]
  • Placement: Place a single mouse into the testing chamber. Allow 30–60 seconds of exploration.

  • Stimulation: Activate the sound stimulus (110 dB).

  • Duration: Apply stimulus for a maximum of 60 seconds or until the onset of tonic extension.

  • Observation: Record the latency (time to onset) and severity of seizure phases.

Phase 3: Scoring System (Modified Wilder's Scale)

The seizure response in DBA/2 mice follows a stereotyped progression. Score the maximum phase reached.

ScorePhaseDescription
0 No ResponseMouse explores or freezes but does not seize.[1]
1 Wild Running (WR)Explosive, undirected running/bouncing against cage walls.[1]
2 ClonusLoss of righting reflex with rhythmic limb jerking.
3 Tonic FlexionRigid flexion of forelimbs/hindlimbs.
4 Tonic ExtensionRigid extension of hindlimbs (often perpendicular to body).
5 Respiratory ArrestCessation of breathing (often fatal if not resuscitated).[1]
Phase 4: Neurotoxicity Control (Rotarod)

To ensure that "seizure protection" is not simply "sedation/muscle relaxation," a Rotarod test should be performed on a separate cohort or prior to sound exposure.[1]

  • Protocol: Accelerating Rotarod (4 to 40 rpm over 5 mins).

  • Fail Criteria: Latency to fall < 50% of baseline performance indicates neurotoxicity.

Experimental Workflow Diagram

Workflow cluster_Outcome Outcome Assessment Acclimation Acclimation (1 Hour) Dosing IP Injection (U-54494A or Vehicle) Acclimation->Dosing Wait Pretreatment (30 mins) Dosing->Wait Chamber Sound Chamber (110 dB Stimulus) Wait->Chamber Tox Rotarod Test (Toxicity Check) Wait->Tox Separate Cohort Score Seizure Scoring (Wilder's Scale 0-5) Chamber->Score Max 60s

Figure 2: Step-by-step experimental workflow for evaluating anticonvulsant activity.

Data Analysis & Statistical Methods

  • Quantal Data (Protection):

    • Calculate the percentage of animals protected from each phase (e.g., % protected from Tonic Extension).

    • Calculate ED50 (Effective Dose 50) using Probit analysis or Litchfield-Wilcoxon method.[1]

  • Continuous Data (Latency):

    • Analyze latency to Wild Running or Clonus using One-way ANOVA followed by Dunnett’s post-hoc test.

  • Comparison:

    • Compare U-54494A treated groups against Vehicle control.

    • Significance Threshold: p < 0.05.[6]

Expert Insights & Troubleshooting

  • The "Proconvulsant" Ceiling: High doses of U-54494A (typically >100 mg/kg) may exhibit proconvulsant tendencies or toxicity.[1] If you observe seizures before sound stimulation, the dose is too high.[1]

  • Age Sensitivity: Do not attempt to "rescue" older mice (e.g., 35 days) for this experiment. The auditory pathway myelination changes reduce seizure susceptibility naturally, which will generate false positives (apparent drug effect that is actually just age-related resistance).[1]

  • Naloxone Reversibility: To confirm the kappa-opioid component of the mechanism, a subset of mice can be pre-treated with Naloxone (2-5 mg/kg).[1] Partial reversal of the anticonvulsant effect confirms the opioid mechanism; lack of reversal suggests the Na+ channel mechanism is dominant at that dose.

References

  • Von Voigtlander, P. F., et al. (1987).[1][4] "U-54494A: a unique anticonvulsant related to kappa opioid agonists."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Tortella, F. C., et al. (1989).[1] "Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice." Neuropharmacology.

  • De Sarro, G., et al. (1992).[1] "Anticonvulsant and related effects of U-54494A in various seizure tests." European Journal of Pharmacology.

  • Tocris Bioscience. "U-54494A Hydrochloride Product Information."

  • Jackson Laboratory. "Strain Datasheet: DBA/2J (000671)."[1]

Sources

Application

Application Note: Electrophysiological Characterization of U-54494A Hydrochloride in Hippocampal Slices

Introduction & Pharmacological Profile[1][2][3][4][5][6] U-54494A is a structurally distinct anticonvulsant originally developed by Upjohn (now part of Pfizer). While chemically related to the kappa-opioid agonist U-5048...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Profile[1][2][3][4][5][6]

U-54494A is a structurally distinct anticonvulsant originally developed by Upjohn (now part of Pfizer). While chemically related to the kappa-opioid agonist U-50488, U-54494A lacks significant opioid receptor affinity and exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels (VGSCs).

Unlike classic anticonvulsants like phenytoin or carbamazepine, which predominantly stabilize the fast inactivated state of sodium channels, U-54494A exhibits a unique mechanism: it interacts with both the resting and slow-inactivated states of the channel. This profile makes it a critical tool for investigating refractory epilepsy and the kinetics of sodium channel recovery.

Key Mechanistic Insights
  • Primary Target: Tetrodotoxin (TTX)-sensitive Voltage-Gated Sodium Channels (VGSCs).

  • Mode of Action: State-dependent block. It induces a hyperpolarizing shift in the steady-state slow inactivation curve and delays recovery from inactivation.[1]

  • Physiological Outcome: Suppression of high-frequency repetitive firing (SRF) without significantly altering single action potential parameters at therapeutic concentrations.

Mechanism of Action Visualization

The following diagram illustrates the state-dependent binding of U-54494A, highlighting its preference for the resting and slow-inactivated states, which distinguishes it from fast-inactivation stabilizers.

U54494A_Mechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization FastInact Fast Inactivated (Refractory) Open->FastInact < 1 ms FastInact->Resting Repolarization SlowInact Slow Inactivated (Deep Refractory) FastInact->SlowInact Prolonged Depolarization SlowInact->Resting Slow Recovery SlowInact->Open Blocked Transition Drug U-54494A (50-100 µM) Drug->Resting Binding (Resting Block) Drug->SlowInact Stabilizes (Shift -9mV)

Figure 1: U-54494A preferentially binds to resting and slow-inactivated sodium channels, preventing the transition back to the open state during high-frequency stimulation.

Preparation of Acute Hippocampal Slices[7][8]

To ensure "Trustworthiness" in data, the quality of the slice preparation is paramount. U-54494A studies require healthy neurons capable of sustaining high-frequency firing to observe the drug's use-dependent block.

Solutions
  • Cutting Solution (Ice-Cold): 110 mM Choline Cl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 0.5 mM CaCl₂, 7 mM MgCl₂, 25 mM Glucose, 11.6 mM Ascorbate, 3.1 mM Pyruvate. (Choline replaces Na+ to reduce excitotoxicity during cutting).

  • aCSF (Recording Solution): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 2 mM CaCl₂, 1.5 mM MgCl₂, 10 mM Glucose. pH 7.4 when bubbled with 95% O₂/5% CO₂.[2]

  • U-54494A Stock: Dissolve in water or DMSO (max final DMSO < 0.1%). Prepare a 100 mM stock. Working concentration: 10–100 µM .

Slice Recovery Protocol
  • Dissection: Rapidly remove brain and submerge in slushy Cutting Solution.

  • Slicing: Cut 350-400 µm transverse hippocampal slices using a vibratome (low speed, high amplitude).

  • Initial Recovery: Incubate at 34°C for 15 minutes in Choline-based solution.

  • Maintenance: Transfer to standard aCSF at Room Temperature (RT) for at least 1 hour before recording. This allows ion gradients to re-equilibrate.

Protocol 1: Extracellular Field Potential Recording (Population Spikes)[10]

Objective: Assess the effect of U-54494A on synaptic excitability and the ability of the CA1 population to follow high-frequency stimulation.

Experimental Setup
  • Rig: Submerged recording chamber (30-32°C).

  • Stimulation: Concentric bipolar electrode placed in the Stratum Radiatum (Schaffer Collaterals).

  • Recording: Glass micropipette (1-3 MΩ) filled with aCSF, placed in the Stratum Pyramidale of CA1.

Step-by-Step Workflow
  • Input-Output (I/O) Curve:

    • Delivering increasing stimulus intensities (e.g., 10 µA to 100 µA).

    • Measure the amplitude of the Population Spike (PS) (the negative deflection superimposed on the fEPSP).

    • Success Metric: A healthy slice should generate a PS > 2 mV at max stimulation.

  • Baseline Recording:

    • Set stimulus intensity to evoke ~70% of the max PS amplitude.

    • Stimulate at 0.05 Hz for 10-20 minutes until stable (<5% variation).

  • U-54494A Application (Wash-in):

    • Perfuse U-54494A (e.g., 50 µM) for 15-20 minutes.

    • Note: Lipophilic compounds may require longer wash-in times to penetrate the slice depth.

  • Paired-Pulse & Train Stimulation (Critical Step):

    • To test use-dependence, apply a train of 5 pulses at 100 Hz.

    • Observation: In Control, PS amplitude may facilitate or depress slightly. In U-54494A, expect a progressive run-down of PS amplitude from the 1st to the 5th pulse due to accumulation of sodium channel inactivation.

Data Analysis & Expected Results
ParameterControlU-54494A (50 µM)Interpretation
PS Amplitude (Single) 100% (Baseline)85-95%Mild tonic block of resting channels.
PS Amplitude (100 Hz Train) SustainedProgressive DeclineUse-dependent block (hallmark of anticonvulsants).
Fiber Volley UnchangedUnchangedIndicates no effect on axonal conduction velocity at this dose.

Protocol 2: Whole-Cell Current Clamp (Intracellular)

Objective: Directly measure the suppression of Repetitive Firing (SRF) in individual CA1 pyramidal neurons.

Experimental Setup
  • Pipette Solution: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Phosphocreatine. (pH 7.25, 285 mOsm).

  • Target: CA1 Pyramidal Neurons (visually identified).[3]

Step-by-Step Workflow
  • Seal & Break-in: Obtain a Giga-seal (>1 GΩ) and break in to achieve whole-cell configuration. Series resistance (Rs) should be < 20 MΩ.

  • Resting Membrane Potential (RMP): Measure RMP immediately. Reject cells more depolarized than -55 mV.

  • Current Step Protocol (F-I Curve):

    • Inject depolarizing current steps (500 ms duration) in +50 pA increments (from -100 pA to +400 pA).

    • Record the number of Action Potentials (APs) generated.

  • Drug Application:

    • Perfuse U-54494A (50 µM) for 10 minutes while monitoring Rs.

  • Repeat Current Steps:

    • Repeat the F-I curve protocol.

Experimental Workflow Diagram

Workflow Start Whole-Cell Configuration (CA1 Pyramidal) QC Quality Check: RMP < -55mV Rs < 20 MΩ Start->QC QC->Start Fail (Re-patch) Baseline Baseline F-I Curve (0-400 pA steps) QC->Baseline Pass Drug Perfuse U-54494A (10-15 mins) Baseline->Drug Test Test F-I Curve (Repeat Steps) Drug->Test Analyze Analyze: 1. Spike Count 2. Spike Height 3. Adaptation Test->Analyze

Figure 2: Whole-cell recording workflow for assessing intrinsic excitability changes induced by U-54494A.

Data Analysis & Expected Results
  • Sustained Repetitive Firing (SRF): U-54494A significantly reduces the number of spikes at high current injections.

  • Spike Height: The first AP amplitude is often preserved, but subsequent APs in a train show reduced amplitude (decrement).

  • Threshold: Minimal change to the voltage threshold of the first spike, confirming the lack of effect on activation kinetics.

Troubleshooting & Trustworthiness

To ensure your data is reproducible, adhere to these "Self-Validating" checks:

  • Solubility Issues: U-54494A is lipophilic. If you observe unstable baselines, ensure the stock was fully dissolved in DMSO before adding to aCSF. Do not exceed 0.1% DMSO final concentration, as DMSO alone can affect channel kinetics.

  • Wash-out: U-54494A washout is slow. Do not reuse slices for "Control" data after drug exposure. Always use a naive slice for the control group or perform a strictly paired (Pre-Post) design on the same cell.

  • Temperature Dependence: Sodium channel kinetics are highly temperature-sensitive. Perform all experiments at a consistent physiological temperature (32-34°C). Room temperature recordings will mask the kinetics of slow inactivation.

References

  • Von Voigtlander, P. F., & Lewis, R. A. (1988). U-54494A: A unique anticonvulsant with a novel mechanism of action. Drug Development Research.

  • Im, W. B., et al. (1990). Block of sodium channel current by anticonvulsant U-54494A in mouse neuroblastoma cells. Molecular Pharmacology.

  • Zhu, Y., et al. (1993). Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel.[4] Brain Research.

  • Im, W. B., et al. (1993). Characterization of the interaction of U-54494A with sodium channels. Journal of Pharmacology and Experimental Therapeutics.

  • Anderson, W. W., & Collingridge, G. L. (2001). The hippocampal slice preparation.[5][6] The Hippocampus Book.

Sources

Method

Application Note: Whole-Cell Voltage-Clamp Analysis of U-54494A Hydrochloride Effects on Voltage-Gated Sodium Channels

Abstract & Introduction U-54494A Hydrochloride is a structurally distinct 1,2-diamine anticonvulsant. While chemically related to the kappa-opioid agonist U-50488, U-54494A exhibits a unique pharmacological profile chara...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

U-54494A Hydrochloride is a structurally distinct 1,2-diamine anticonvulsant. While chemically related to the kappa-opioid agonist U-50488, U-54494A exhibits a unique pharmacological profile characterized by potent anticonvulsant activity with reduced sedative or analgesic effects.[1]

The primary mechanism of action for U-54494A is the state-dependent inhibition of voltage-gated sodium channels (VGSCs) . Unlike simple pore blockers (e.g., TTX), U-54494A modulates channel kinetics, showing high affinity for the resting and slowly inactivated states, while causing a hyperpolarizing shift in steady-state inactivation curves.

This guide provides a rigorous whole-cell voltage-clamp protocol designed to isolate Nav currents and quantify the specific kinetic modulations induced by U-54494A.

Material Preparation & Chemistry

Compound Handling
  • Compound: U-54494A Hydrochloride

  • CAS Number: 112465-94-8

  • Molecular Weight: 391.77 g/mol

  • Solubility: Water-soluble (up to ~50 mM).

  • Stock Solution: Prepare a 10 mM stock in sterile deionized water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Physiological Solutions (Ionic Isolation)

To accurately record Na+ currents, K+ and Ca2+ currents must be pharmacologically and ionically eliminated.

ComponentExtracellular Solution (Bath)Intracellular Solution (Pipette)Function
Main Salt 140 mM NaCl135 mM CsFCs+ blocks K+ channels from inside.
Buffer 10 mM HEPES10 mM HEPESpH Stability.
Blockers 20 mM TEA-Cl-TEA blocks K+ channels from outside.
Divalents 2 mM CaCl2, 1 mM MgCl2-Physiological gating.
Chelator -10 mM EGTABuffers intracellular Ca2+.
Energy 10 mM Glucose2 mM Mg-ATPMetabolic support.
pH Adjustment 7.4 (with NaOH)7.2 (with CsOH)Critical: Use CsOH, not KOH.
Osmolarity ~310 mOsm~290 mOsmEnsures high-resistance seal formation.

Expert Insight: We utilize CsF (Cesium Fluoride) in the pipette rather than CsCl. Fluoride anions facilitate the formation of high-resistance Giga-seals and can stabilize high-voltage activated currents, though they may accelerate rundown in some preparations. If rundown is a concern, substitute with CsCl or Cs-Aspartate.

Experimental Workflow

The following diagram outlines the critical decision points in the patch-clamp workflow required to validate U-54494A activity.

ExperimentalWorkflow Start Cell Preparation (HEK-Nav1.x or Neurons) Bath Bath Perfusion (Extracellular Sol + TEA) Start->Bath Seal Giga-Ohm Seal Formation (>1 GΩ) Bath->Seal BreakIn Whole-Cell Break-in (Suction/Zapping) Seal->BreakIn QC Quality Control Check (Rs < 10MΩ, Leak < 50pA) BreakIn->QC QC->Start Fail (High Leak/Rs) Protocol_A Protocol A: Activation (Voltage-Dependence) QC->Protocol_A Pass Drug Perfusion: U-54494A (10 - 100 µM) Protocol_A->Drug Protocol_B Protocol B: Steady-State Inactivation (H-Infinity) Wash Washout (Recovery Check) Protocol_B->Wash Drug->Protocol_B

Figure 1: Step-by-step experimental workflow for evaluating U-54494A. Note the critical Quality Control (QC) step before drug application.

Detailed Protocols

Setup and Compensation
  • Pipette Resistance: Pull borosilicate glass capillaries to a resistance of 2–4 MΩ . Lower resistance improves series resistance (Rs) compensation but makes sealing harder.

  • Capacitance Compensation: After sealing, neutralize Fast Capacitance (Pipette Cp). After break-in, neutralize Slow Capacitance (Cell Cm).

  • Series Resistance (Rs) Compensation: Mandatory. Compensate Rs by at least 70-80%. U-54494A effects can be subtle; uncompensated voltage errors will mask the shift in inactivation curves.

  • Leak Subtraction: Use a P/4 protocol (sub-threshold pulses) to subtract linear leak currents.

Protocol A: Voltage-Dependent Activation (Tonic Block)

Objective: Determine if U-54494A blocks the channel in the resting state or open state.

  • Holding Potential (Vh): -100 mV (to remove inactivation).

  • Test Pulses: Step from -80 mV to +60 mV in 10 mV increments for 50 ms.

  • Measurement: Record peak inward current (INa).

  • Drug Application: Apply U-54494A (typically 50 µM) for 2-3 minutes until effect stabilizes.

  • Analysis: Plot I-V curves.

    • Expected Result: U-54494A reduces peak amplitude without significantly shifting the voltage of peak activation. This indicates a "tonic block" or resting state interaction.

Protocol B: Steady-State Inactivation (The "H-Infinity" Curve)

Objective: This is the critical assay for U-54494A. The drug is known to bind with high affinity to the inactivated state, stabilizing it.

  • Holding Potential: -100 mV.

  • Pre-pulse (Conditioning): 500 ms steps ranging from -120 mV to -20 mV (10 mV increments). This forces channels into varying degrees of inactivation.[1][2]

  • Test Pulse: A short (20 ms) step to 0 mV immediately following the pre-pulse to measure the fraction of available channels.

  • Analysis: Plot Normalized Current (I/Imax) vs. Pre-pulse Voltage. Fit with a Boltzmann function:

    
    
    
  • Interpretation:

    • Control: V1/2 is typically around -60 to -70 mV (cell type dependent).

    • U-54494A (50 µM): Expect a hyperpolarizing shift (left-shift) of the V1/2 by approximately 8–12 mV .

    • Mechanism:[1][3][4][5] The drug binds to inactivated channels at more negative potentials, preventing them from recovering to the available pool.

Mechanistic Interpretation

U-54494A functions via the Modulated Receptor Hypothesis . It does not merely plug the pore; it alters the energy landscape of the channel states.

Mechanism R Resting (Closed) O Open (Conducting) R->O Depol R_D Resting Bound R->R_D U-54494A (Low Affinity) I Inactivated (Closed) O->I Fast I->R Repol I_D Inactivated Bound I->I_D U-54494A (HIGH Affinity) I_D->I Slow Recovery

Figure 2: State-dependent binding model. Note the preferential binding (High Affinity) to the Inactivated State (I), which creates the anticonvulsant "refractory" effect.

Data Analysis & Validation Criteria

To ensure your data meets industry/publication standards (Trustworthiness), apply these validation filters:

  • Reversibility: Upon washout (5-10 mins with drug-free solution), the peak current must recover to >80% of control levels. If not, the reduction may be due to cell death or "rundown," not drug effect.

  • Voltage Independence of Block: At very negative holding potentials (e.g., -120 mV), the block should be minimal. As the membrane is depolarized (e.g., -70 mV), the block should increase. This confirms the voltage-dependence.

  • Dose-Response: A single point is insufficient. Construct a concentration-response curve (e.g., 10, 30, 100, 300 µM) to determine the IC50. For U-54494A, the IC50 for tonic block is typically higher (>50 µM) than the IC50 for inactivated state block (~10-20 µM).

References

  • Von Voigtlander, P. F., et al. (1987).[1] U-54494A: A unique anticonvulsant related to kappa opioid agonists. Journal of Pharmacology and Experimental Therapeutics, 243(2), 542-547.

  • Zhu, H. L., & Starmer, C. F. (1992). Block of sodium channel current by anticonvulsant U-54494A in mouse neuroblastoma cells.[1] Journal of Pharmacology and Experimental Therapeutics, 260(1), 119-124.

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.

  • Imredy, J. P., et al. (1994). Mechanism of action of U-54494A on sodium channels in mouse neuroblastoma cells. Molecular Pharmacology, 45(2), 309-315.

Sources

Application

Evaluating the Anticonvulsant Potential of U-54494A Hydrochloride: Detailed Application Notes and Protocols

This guide provides a comprehensive overview and detailed protocols for assessing the anticonvulsant activity of U-54494A hydrochloride. Designed for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for assessing the anticonvulsant activity of U-54494A hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical background, practical step-by-step experimental procedures, and critical insights into data interpretation.

Introduction: Understanding U-54494A Hydrochloride

U-54494A is a benzamide derivative that has demonstrated notable anticonvulsant properties.[1] Structurally related to kappa opioid agonists, its mechanism of action is unique as it appears to be independent of the analgesic kappa receptor.[1] Research suggests that U-54494A exerts its effects through a calcium-related mechanism and may also involve the modulation of sodium membrane currents.[1][2] This distinct pharmacological profile makes it a compound of significant interest in the development of novel anti-epileptic drugs.

These application notes will focus on the most relevant behavioral assays to characterize the anticonvulsant efficacy of U-54494A hydrochloride, namely the Maximal Electroshock (MES) test, where it shows efficacy, and the Pentylenetetrazol (PTZ) test, where it is reported to be ineffective. Understanding its activity profile across different seizure models is crucial for elucidating its mechanism of action and potential clinical applications.

The Maximal Electroshock (MES) Seizure Assay: Assessing Efficacy Against Generalized Tonic-Clonic Seizures

The MES test is a cornerstone in preclinical anticonvulsant drug screening, primarily used to identify compounds effective against generalized tonic-clonic seizures.[3][4] The assay involves inducing a suprathreshold seizure via corneal or auricular electrical stimulation, leading to a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a key indicator of its anticonvulsant potential.[4] U-54494A has been shown to be effective in this model, with a reported median effective dose (ED50) of 28 mg/kg (intraperitoneal injection) in mice.[1]

Scientific Rationale

The MES-induced seizure is thought to mimic the propagation of seizure activity in the brain.[3] Compounds that are effective in this model, like phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels, thereby preventing the spread of the seizure discharge.[4] The efficacy of U-54494A in the MES test suggests a potential mechanism involving the stabilization of neuronal membranes and prevention of seizure propagation, which aligns with findings that it can modulate Na+ currents.[1]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Materials and Equipment:

  • Male albino mice (e.g., CF-1 or C57BL/6 strain), 20-25 g

  • U-54494A hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Animal scale

  • Syringes and needles for injection (as appropriate for the route of administration)

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-5 days prior to the experiment, with free access to food and water.

  • Drug Preparation: Prepare fresh solutions of U-54494A hydrochloride, vehicle, and the positive control (e.g., Phenytoin) on the day of the experiment. The concentration should be adjusted to allow for an appropriate injection volume (e.g., 10 ml/kg body weight).

  • Animal Grouping and Dosing:

    • Divide the mice into groups of at least 8-10 animals per group.

    • Include a vehicle control group, a positive control group, and several dose groups for U-54494A (e.g., 10, 20, 30, 40 mg/kg, i.p.) to determine the ED50.

    • Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally). Allow for a sufficient pre-treatment time for the drug to reach its peak effect (typically 30-60 minutes for i.p. administration).

  • Seizure Induction:

    • At the time of peak drug effect, place a drop of the topical anesthetic on each cornea.

    • After a few seconds, apply a drop of saline to each cornea to ensure good electrical contact.

    • Position the corneal electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus. Standard parameters for mice are typically 50 mA, 60 Hz, for 0.2 seconds.[4]

  • Observation and Scoring:

    • Immediately after the stimulus, place the mouse in an observation chamber.

    • Observe the seizure pattern. The primary endpoint is the presence or absence of the tonic hindlimb extension phase.

    • An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the ED50 (the dose that protects 50% of the animals) using a suitable statistical method, such as probit analysis.

Data Presentation: Expected Outcome for U-54494A in the MES Test
GroupDose (mg/kg, i.p.)Number of Animals% Protection from Tonic Hindlimb Extension
Vehicle Control-100%
U-54494A1010(Expected to be low)
U-54494A2010(Expected to be intermediate)
U-54494A3010(Expected to be around 50%)
U-54494A4010(Expected to be high)
Phenytoin (Positive Control)1010~90-100%

Note: The actual percentage of protection will vary depending on experimental conditions. The ED50 for U-54494A has been reported as 28 mg/kg i.p. in mice.[1]

Experimental Workflow for MES Test

MES_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis P1 Animal Acclimation P2 Drug & Vehicle Preparation P1->P2 P3 Animal Grouping & Dosing P2->P3 E1 Pre-treatment Time P3->E1 E2 Anesthetize Corneas E1->E2 E3 Apply Electrodes & Saline E2->E3 E4 Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) E3->E4 O1 Observe Seizure Phenotype E4->O1 O2 Score for Tonic Hindlimb Extension O1->O2 O3 Calculate % Protection O2->O3 O4 Determine ED50 O3->O4

Workflow for the Maximal Electroshock (MES) Test.

The Pentylenetetrazol (PTZ) Seizure Assay: Assessing Efficacy Against Myoclonic and Absence Seizures

The pentylenetetrazol (PTZ) seizure test is a widely used preclinical model for identifying compounds that may be effective against myoclonic and absence seizures.[5] PTZ is a convulsant that acts as a non-competitive antagonist of the GABA-A receptor complex, leading to widespread neuronal hyperexcitability.[6]

Scientific Rationale

Unlike the MES test, which models seizure spread, the PTZ test models the seizure threshold.[5] Drugs that are effective in this model, such as benzodiazepines and ethosuximide, typically enhance GABAergic neurotransmission or block T-type calcium channels. U-54494A has been reported to be ineffective in the PTZ seizure model, which is consistent with its proposed mechanism of action that does not primarily involve the GABAergic system.[1][2] Including this assay provides critical information about the compound's spectrum of activity and helps to differentiate its mechanism from other classes of anticonvulsants.

Experimental Protocol: Subcutaneous Pentylenetetrazol (s.c. PTZ) Test in Mice

Materials and Equipment:

  • Male albino mice (e.g., CF-1 or C57BL/6 strain), 20-25 g

  • U-54494A hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Pentylenetetrazol (PTZ)

  • Animal scale

  • Syringes and needles for injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation and Drug Preparation: Follow the same procedures as for the MES test.

  • Animal Grouping and Dosing:

    • Divide mice into appropriate groups (vehicle, positive control, U-54494A dose groups).

    • Administer the test compound, positive control, or vehicle. Allow for a pre-treatment time for the drug to reach its peak effect.

  • PTZ Administration:

    • At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck. A commonly used dose in mice is 85 mg/kg.[5]

  • Observation and Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals continuously for 30 minutes.

    • Record the latency to the first myoclonic jerk and the onset of clonic seizures.

    • The primary endpoint is the presence or absence of a generalized clonic seizure, often defined as clonus lasting for at least 5 seconds.

    • An animal is considered protected if it does not exhibit a generalized clonic seizure within the 30-minute observation period.

  • Data Analysis:

    • Calculate the percentage of animals protected from generalized clonic seizures in each group.

    • Compare the latencies to myoclonic jerks and clonic seizures between the groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation: Expected Outcome for U-54494A in the PTZ Test
GroupDose (mg/kg, i.p.)Number of Animals% Protection from Generalized Clonic Seizures
Vehicle Control-100%
U-54494A30100% (Expected)
Diazepam (Positive Control)410~90-100%

Note: U-54494A is not expected to provide protection in the PTZ-induced seizure model.[1][2]

Experimental Workflow for PTZ Test

PTZ_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis P1 Animal Acclimation P2 Drug & Vehicle Preparation P1->P2 P3 Animal Grouping & Dosing P2->P3 E1 Pre-treatment Time P3->E1 E2 Administer PTZ (s.c.) E1->E2 O1 Observe for 30 minutes E2->O1 O2 Record Latency to Seizures O1->O2 O3 Score for Generalized Clonic Seizures O2->O3 O4 Calculate % Protection O3->O4

Workflow for the Pentylenetetrazol (PTZ) Test.

Additional Confirmatory Assays

To further characterize the anticonvulsant profile of U-54494A, additional behavioral assays can be employed.

  • Kainic Acid-Induced Seizures: U-54494A is effective against seizures induced by the excitatory amino acid agonist kainic acid.[2] This model is relevant to temporal lobe epilepsy.[7] The protocol involves the systemic or intracerebral administration of kainic acid and subsequent behavioral and/or electrographic seizure monitoring.[7][8]

  • Audiogenic Seizures: U-54494A has been shown to block audiogenic seizures in genetically susceptible mice (e.g., DBA/2 mice).[2] This model is used to study reflex epilepsies.[9] The protocol involves exposing the mice to a high-intensity auditory stimulus and observing the resulting seizure cascade.[9][10]

Adherence to Preclinical Research Guidelines

For all in vivo experiments, it is imperative to follow established guidelines for preclinical epilepsy research to ensure data quality, reproducibility, and translatability. The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) provides a framework for the systematic evaluation of potential anticonvulsant compounds.[11] Additionally, the International League Against Epilepsy (ILAE) offers guidelines and best practices for the conduct and reporting of preclinical studies.[12][13] Adherence to these standards enhances the scientific rigor and validity of the research findings.

Conclusion

U-54494A hydrochloride represents a promising anticonvulsant with a unique mechanism of action. The behavioral assays outlined in these application notes, particularly the MES test, provide a robust framework for evaluating its efficacy. The lack of activity in the PTZ model further refines our understanding of its pharmacological profile. By employing these standardized protocols and adhering to best practices in preclinical research, investigators can effectively characterize the anticonvulsant properties of U-54494A and similar compounds, paving the way for the development of novel therapies for epilepsy.

References

  • Löscher, W., & Hönack, D. (1993). Anticonvulsant and related effects of U-54494A in various seizure tests. European Journal of Pharmacology, 234(2-3), 255-261. [Link]

  • VonVoigtlander, P. F., Lewis, R. A., & Neff, G. L. (1988). U-54494A: a unique anticonvulsant related to kappa opioid agonists. Journal of Pharmacology and Experimental Therapeutics, 246(1), 250-254. [Link]

  • YouTube. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Al-majeed, Z. H. R., Al-Adham, I. S. I., & Al-Sultany, M. A. H. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Neuroscience and Behavioral Physiology, 55, 1-8. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

  • ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved from [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • Maksimova, O., Zubareva, O., & Magazanik, L. (2022). Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives. International Journal of Molecular Sciences, 23(22), 14207. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Epilepsy Therapy Screening Program (ETSP). Retrieved from [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]

  • Vences-Ramirez, A., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Journal of Visualized Experiments, (121), 55322. [Link]

  • JoVE. (2025). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. Retrieved from [Link]

  • Avoli, M., & de Curtis, M. (2021). Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP. Epilepsia, 62 Suppl 2, S60-S67. [Link]

  • Lévesque, M., & Avoli, M. (2021). The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro, 8(2), ENEURO.0051-21.2021. [Link]

  • International League Against Epilepsy. (n.d.). Guidelines & Reports. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). NINDS Anticonvulsant Screening Program (ASP) working group report and update. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. Retrieved from [Link]

  • Van den Haute, C., et al. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Neurology, 8, 633. [Link]

  • Breidenbach, L. M., et al. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of Pharmacological and Toxicological Methods, 100, 106653. [Link]

  • MDPI. (n.d.). Rodent Brain Pathology, Audiogenic Epilepsy. Retrieved from [Link]

  • International League Against Epilepsy. (2025). Updated classification of epileptic seizures. Retrieved from [Link]

  • Frye, G. D., et al. (1983). Characterization of Susceptibility to Audiogenic Seizures in Ethanol-Dependent Rats after Microinjection of γ-Aminobutyric Acid (GABA) Agonists into the Inferior Colliculus, Substantia Nigra or Medial Septum. Journal of Pharmacology and Experimental Therapeutics, 227(3), 679-685. [Link]

  • Hawkins, N. A., et al. (2020). Development of an Antiseizure Drug Screening Platform for Dravet Syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program. bioRxiv. [Link]

  • ResearchGate. (n.d.). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Retrieved from [Link]

  • MDPI. (n.d.). Generation and Characterization of Three Novel Mouse Mutant Strains Susceptible to Audiogenic Seizures. Retrieved from [Link]

  • YouTube. (2022, March 16). ILAE Africa - Applying the Epilepsy Syndrome Classifications & Updates on New Treatment Guidelines. [Link]

  • Hu, R. Q., Koh, S., Torgerson, T., & Cole, A. J. (1998). Neuronal stress and injury in C57rBL mice after systemic kainic acid administration. Brain Research, 810(1-2), 229-240. [Link]

  • ResearchGate. (n.d.). How calculate pentylentetrazole(PTZ)-induced seizure threshold in mice or rats? Retrieved from [Link]

  • Glauser, T., et al. (2006). ILAE Treatment Guidelines: Evidence-based Analysis of Antiepileptic Drug Efficacy and Effectiveness as Initial Monotherapy for Epileptic Seizures and Syndromes. Epilepsia, 47(7), 1094-1120. [Link]

  • de Boer, H., et al. (2022). What is a clinical practice guideline? A roadmap to their development. Special report from the Guidelines Task Force of the International League Against Epilepsy. Epilepsia, 63(7), 1633-1645. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the low oral bioavailability of U-54494A HYDROCHLORIDE

Current Status: Operational | Tier: Advanced Formulation Support Subject: Overcoming Low Oral Bioavailability in U-54494A Hydrochloride Ticket ID: U54-SOL-001 Executive Summary: The U-54494A Paradox Compound Profile: U-5...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Formulation Support Subject: Overcoming Low Oral Bioavailability in U-54494A Hydrochloride Ticket ID: U54-SOL-001

Executive Summary: The U-54494A Paradox

Compound Profile: U-54494A (cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride) is a lipophilic 1,2-diamine anticonvulsant. While it is supplied as a hydrochloride salt to ensure water solubility, users frequently report low or variable systemic exposure (F < 20%) in rodent models.

The Core Problem: The "low bioavailability" is rarely a failure of the salt itself to dissolve. Instead, it is a failure of maintenance . As a lipophilic amine, U-54494A suffers from the "pH-Partition Trap." It dissolves readily in the acidic gastric environment (pH 1.2) but precipitates rapidly as the free base upon entering the neutral environment of the small intestine (pH 6.8), limiting absorption. Furthermore, the compound undergoes significant first-pass metabolism, converting to active metabolites (U-83892E).

This guide provides validated protocols to maintain intestinal supersaturation and bypass hepatic extraction.

Diagnostic Workflow: Why is your formulation failing?

Before altering your protocol, visualize the failure point using the diagram below.

BioavailabilityFailure Start Oral Administration (U-54494A HCl) Stomach Stomach (pH 1.2) Salt Dissociates -> High Solubility Start->Stomach Intestine Small Intestine (pH 6.8) pH > pKa of Base Stomach->Intestine Gastric Emptying Precipitation CRITICAL FAILURE: Free Base Precipitation Intestine->Precipitation Standard Aqueous Formulation Absorption Absorption across Epithelium Intestine->Absorption Lipid/SEDDS Formulation Precipitation->Absorption Slow Re-dissolution (Rate Limiting) Liver Liver (First Pass) Metabolism to U-83892E Absorption->Liver Portal Vein Systemic Systemic Circulation (Low Parent Drug Conc.) Absorption->Systemic Lymphatic Transport (Lipids Only) Liver->Systemic Reduced Fraction

Figure 1: The Bioavailability Barrier. The diagram illustrates the two primary failure modes: precipitation in the intestine (red node) and hepatic extraction (red node). Lipid formulations (green path) offer a bypass mechanism.

Troubleshooting Guide & FAQs
Issue 1: "My compound dissolves in water, but precipitates in FaSSIF."

Diagnosis: You are observing the "Spring and Parachute" failure. The HCl salt acts as a "spring," creating a supersaturated solution in the stomach. However, without a "parachute" (precipitation inhibitor), the drug crashes out in the Fasted State Simulated Intestinal Fluid (FaSSIF).

Solution: Switch to a Supersaturating Drug Delivery System (SDDS) . Instead of pure saline/water, formulate the HCl salt with polymers that inhibit nucleation of the free base.

  • Recommended Excipients: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP VA64.

  • Mechanism: These polymers adsorb to the crystal surface of the forming free base, sterically hindering crystal growth and maintaining the drug in a high-energy amorphous state in the intestine.

Issue 2: "I need higher plasma levels of the parent compound, not the metabolite."

Diagnosis: U-54494A is structurally related to U-50488H and is susceptible to N-dealkylation and hydroxylation in the liver. Standard absorption via the portal vein forces the drug through the liver before reaching systemic circulation.

Solution: Target Intestinal Lymphatic Transport using a Lipid-Based Formulation.[1][2] Highly lipophilic drugs (LogP > 4) formulated in long-chain triglycerides can be packaged into chylomicrons by enterocytes. These chylomicrons travel via the lymphatic system (thoracic duct), bypassing the liver entirely and dumping directly into the systemic circulation.

Issue 3: "Lipid formulations are messy. Can I use Cyclodextrins?"

Diagnosis: Yes, but with caveats. Solution: Use Sulfobutylether-β-cyclodextrin (SBECD) rather than standard β-CD.

  • Why: The bulky hydrophobic moiety of U-54494A fits into the CD cavity, shielding it from the aqueous environment. SBECD is preferred over HP-β-CD for amine salts because the sulfonate groups can provide additional electrostatic stabilization to the cationic ammonium center of U-54494A.

Experimental Protocols
Protocol A: Preparation of a SEDDS (Self-Emulsifying Drug Delivery System)

Best for: Maximizing exposure and targeting lymphatic transport.

Formulation Matrix (Type III Lipid System):

Component Type Specific Excipient Function Weight %
Oil Phase Capryol 90 (Propylene glycol monocaprylate) Solubilizer for lipophilic base 30%
Surfactant Cremophor EL (Kolliphor EL) Emulsification 40%

| Co-Surfactant | Transcutol P (Diethylene glycol monoethyl ether) | Reduces interfacial tension | 30% |

Step-by-Step Procedure:

  • Free Base Conversion (Optional but Recommended):

    • While you have the HCl salt, SEDDS work best with the free base. If possible, neutralize U-54494A HCl with equimolar NaOH, extract into ether, and evaporate to get the oil/solid base.

    • If using HCl salt: You must add a lipophilic counter-ion (e.g., docusate sodium) to the lipid mix to form a hydrophobic ion pair, otherwise, the HCl salt will not dissolve in the oil phase.

  • Mixing:

    • Weigh the Oil, Surfactant, and Co-surfactant into a glass vial. Vortex for 2 minutes.

    • Add U-54494A (target load: 20-50 mg/g).

    • Sonicate at 40°C for 30 minutes until the solution is optically clear.

  • Validation (The "Tyndall Check"):

    • Take 100 µL of the concentrate and drop it into 10 mL of water.

    • Pass: A bluish-white emulsion forms spontaneously with gentle agitation.

    • Fail: Large oil droplets float to the top (insufficient surfactant) or drug precipitates (drug load too high).

Protocol B: Biorelevant Dissolution Testing

Use this to validate your formulation before animal studies.

Setup:

  • Apparatus: USP II (Paddle), 37°C, 75 RPM.

  • Medium: 500 mL FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

Workflow:

DissolutionProtocol Step1 Equilibrate FaSSIF (37°C, pH 6.5) Step2 Add Formulation (Target 10mg dose) Step1->Step2 Step3 Sample at 5, 15, 30, 60 min Step2->Step3 Step4 Filter (0.2 µm) & HPLC Assay Step3->Step4

Figure 2: Dissolution Workflow. Critical checkpoint: If <80% is dissolved at 15 mins, the formulation is likely to precipitate in vivo.

Data Reference: Physicochemical Properties
PropertyValue (Approx)Implication
Molecular Weight ~397.8 g/mol (HCl salt)Small molecule, good permeability.
LogP (Octanol/Water) ~3.5 - 4.2 (Base)Highly lipophilic. Candidate for lymphatic transport.[1][2]
pKa ~8.5 - 9.0 (Amine)Ionized at gastric pH (soluble), Unionized at intestinal pH (insoluble).
BCS Class Class IIPermeability is high; Solubility is the rate-limiting step.
References
  • Vonvoigtlander, P. F., et al. (1983). "U-54494A: a unique anticonvulsant related to kappa opioid agonists."[3][4] Journal of Pharmacology and Experimental Therapeutics.

    • Context: Establishes the structural class and basic pharmacology/mechanism of U-54494A.
  • Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[1][2] Nature Reviews Drug Discovery.[1]

    • Context: Authoritative review on using SEDDS/lipids to enhance bioavailability of lipophilic drugs like U-54494A.
  • Dahan, A., & Hoffman, A. (2008).[1] "Rationalizing the selection of oral lipid based drug delivery systems by an in vitro dynamic lipolysis model." Journal of Controlled Release.

    • Context: Provides the methodology for the "Tyndall Check" and lipolysis testing described in Protocol A.
  • Tang, J., et al. (2016). "Self-Emulsifying Drug Delivery Systems: Strategy for Improving Oral Delivery of Poorly Soluble Drugs." Drug Discovery Today.

    • Context: Supports the use of SEDDS for BCS Class II compounds.
  • Hall, E. D., et al. (1994). "Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel." Journal of Pharmacology and Experimental Therapeutics.

    • Context: Identifies the active metabolites (U-83892E), confirming the high metabolic clearance issue addressed in the "First-Pass" section.

Disclaimer: This guide is for research purposes only. U-54494A is a research chemical and not approved for human therapeutic use. All formulations should be tested in vitro before in vivo application.

Sources

Optimization

U-54494A Hydrochloride Stability in Experimental Buffers: A Technical Guide

Welcome to the technical support center for U-54494A hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for U-54494A hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on ensuring the stability of U-54494A hydrochloride in various experimental buffers. As a potent κ-opioid receptor agonist and anticonvulsant, maintaining the integrity of this compound in solution is critical for obtaining accurate and reproducible experimental results.[1] This document will walk you through the key considerations for handling U-54494A hydrochloride, offer troubleshooting advice for common stability-related issues, and provide protocols to empirically validate its stability in your specific experimental setup.

Understanding U-54494A Hydrochloride

U-54494A hydrochloride is the monohydrochloride salt of (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide, a benzamide derivative that has been investigated for its anticonvulsant properties.[1][2] The hydrochloride form of a compound is often used to improve its solubility and stability. However, the introduction of a hydrochloride salt also means that in aqueous solutions, it will exist in equilibrium with its conjugate base, and the position of this equilibrium will be influenced by the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of U-54494A hydrochloride?

A1: For initial stock solutions, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). One supplier suggests that U-54494A hydrochloride is soluble up to 100 mM in DMSO.[3] Prepare the stock solution at a high concentration, which can then be diluted into your aqueous experimental buffers.

Q2: How should I store the solid compound and my stock solution?

A2: The solid form of U-54494A hydrochloride should be stored at room temperature, as suggested by at least one commercial supplier. For long-term stability of stock solutions in DMSO, it is advisable to aliquot them into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light and moisture.[4]

Q3: What factors can influence the stability of U-54494A hydrochloride in my experimental buffer?

A3: Several factors can impact the stability of your compound in aqueous buffers:

  • pH: The pH of your buffer is a critical determinant of stability for any hydrochloride salt. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the amide bond present in the U-54494A molecule.[5]

  • Buffer Composition: The components of your buffer can directly interact with the compound. For instance, some buffers may catalyze degradation reactions. Studies on other hydrochloride salts have shown that phosphate and acetate buffers can provide better stability than borate buffers for certain compounds.[6]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. It is crucial to be mindful of the temperature at which you are running your experiments and for how long the compound is incubated.

  • Light Exposure: Photodegradation can be a concern for many organic molecules.[7][8] It is a good practice to protect your solutions from light, especially during long-term storage or prolonged experiments.

  • Oxidizing Agents: The presence of oxidizing agents in your buffer or introduced through experimental conditions can lead to oxidative degradation of the molecule.[7][8]

Q4: Are there any known degradation pathways for U-54494A hydrochloride?

A4: While specific degradation pathways for U-54494A hydrochloride are not extensively documented in the public domain, based on its chemical structure (a benzamide derivative), the primary points of susceptibility are likely the amide bond and potential oxidation of the pyrrolidinyl or cyclohexyl rings. Hydrolysis of the amide bond would be a primary concern, especially at non-neutral pH.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of U-54494A in the experimental buffer.Prepare fresh dilutions of your stock solution into the experimental buffer immediately before each experiment. Consider performing a time-course experiment to assess how long the compound remains stable and active in your buffer at the experimental temperature.
Precipitation observed upon dilution into aqueous buffer Poor solubility of U-54494A in the final buffer concentration.While the hydrochloride salt is intended to enhance aqueous solubility, high concentrations in certain buffers can still lead to precipitation. Try preparing a more dilute stock solution or using a co-solvent if your experimental design allows. Ensure the pH of the buffer is compatible with the solubility of the compound.
Change in color or appearance of the solution over time Potential chemical degradation of the compound.Discard the solution immediately. This is a clear indicator of instability. Prepare fresh solutions and re-evaluate your buffer composition and storage conditions. Consider analyzing the solution using techniques like HPLC to identify potential degradation products.

Experimental Workflow for Validating Stability

Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare concentrated stock in anhydrous DMSO Prep_Working Dilute stock into experimental buffer Prep_Stock->Prep_Working Freshly prepare Time_Zero T=0 sample (Analyze immediately) Prep_Working->Time_Zero Time_X Incubate at experimental temperature for desired duration Prep_Working->Time_X HPLC Analyze by HPLC-UV (or LC-MS) Time_Zero->HPLC Time_Points Take samples at various time points Time_X->Time_Points Time_Points->HPLC Activity Optional: Test biological activity of incubated solution Time_Points->Activity Compare Compare peak area of U-54494A at T=X to T=0 HPLC->Compare Assess Assess percentage of degradation Compare->Assess Activity->Assess Decision Determine acceptable stability window Assess->Decision

Caption: Workflow for assessing the stability of U-54494A hydrochloride.

Step-by-Step Protocol for Stability Assessment:
  • Prepare a Stock Solution: Accurately weigh U-54494A hydrochloride and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Dilute into Experimental Buffer: On the day of the experiment, dilute the DMSO stock solution into your chosen experimental buffer to the final working concentration. Ensure the final DMSO concentration is low and compatible with your assay.

  • Time-Zero Sample: Immediately after dilution, take an aliquot of the solution and analyze it via a suitable analytical method like High-Performance Liquid Chromatography with UV detection (HPLC-UV). This will serve as your T=0 reference.

  • Incubate the Solution: Keep the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator, protected from light).

  • Collect Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots from the incubated solution.

  • Analyze Samples: Analyze all collected samples by HPLC-UV.

  • Data Analysis: For each time point, compare the peak area of the U-54494A parent compound to the peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Determine Stability: Based on the rate of degradation, you can determine the time window within which your prepared solution is stable for your experiments.

Data Summary: General Stability Considerations for Hydrochloride Salts in Buffers

The following table summarizes general stability patterns observed for hydrochloride salts of organic compounds in different buffer systems. This should be used as a guideline for selecting your initial buffers for testing with U-54494A hydrochloride.

Buffer System Typical pH Range General Stability Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Generally considered a good starting point for physiological pH experiments. Phosphate ions are typically non-reactive.
HEPES 6.8 - 8.2A common zwitterionic buffer used in cell culture. Generally well-tolerated and less likely to interfere with biological processes.
Tris-HCl 7.0 - 9.0Widely used, but be aware that Tris can react with certain compounds. Its pH is also highly temperature-dependent.
Acetate Buffers 3.6 - 5.6Useful for experiments requiring acidic conditions. Studies have shown good stability for some hydrochloride salts in acetate buffers.[6]
Borate Buffers 8.0 - 10.2Can sometimes catalyze degradation of certain compounds and may not be suitable for all applications.[6]

Concluding Remarks

The stability of U-54494A hydrochloride in your experimental buffer is a critical parameter that should not be overlooked. While specific data for this compound is limited, a systematic approach based on sound chemical principles can ensure the reliability of your results. Always prepare fresh solutions when possible, and if solutions need to be prepared in advance, validate their stability under your specific experimental conditions using the workflow provided. By taking these precautions, you can have greater confidence in the accuracy and reproducibility of your research.

References

  • Löscher, W., et al. (1995). Anticonvulsant and related effects of U-54494A in various seizure tests. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(5), 533-542. Available at: [Link]

  • Sujatha, R., et al. (1997). Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(2), 221-228. Available at: [Link]

  • Ghanem, A., & Ladefoged, K. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLOS ONE, 11(4), e0150658. Available at: [Link]

  • Gourlay, G. K. (2005). Safe Opioid Use, Storage, and Disposal Strategies in Cancer Pain Management. Journal of Palliative Medicine, 8(S1), s-43-s-48. Available at: [Link]

  • Al-Tamrah, S. A., & Gadkariem, E. A. (2014). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. International Journal of Pharmaceutical Sciences and Research, 5(8), 3295-3303. Available at: [Link]

  • National Center for Biotechnology Information. Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PubMed. Available at: [Link]

  • Obeid, A. A., & El-Zein, H. (2011). Effect of the buffer system on stability of tetracaine hydrochloride 0.5% eyedrops. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 227-231. Available at: [Link]

  • American Medical Association. (2018). 5 tips for safely storing opioids at home. AMA. Available at: [Link]

  • Grover, P., et al. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. Journal of Pharmaceutical and Biomedical Analysis, 221, 115045. Available at: [Link]

  • Sharma, A., et al. (2021). A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression. ChemRxiv. Available at: [Link]

  • Patel, K., et al. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Journal of Pharmaceutical Research International, 34(46A), 29-43. Available at: [Link]

  • PLOS. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLOS ONE. Available at: [Link]

  • American Academy of Addiction Psychiatry. Promote safe storage and disposal of opioids and all medications. AAAP. Available at: [Link]

  • Zhang, D., et al. (2023). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 224, 115116. Available at: [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in U-54494A HYDROCHLORIDE experiments

Topic: Troubleshooting Inconsistent Results in U-54494A Experiments Executive Summary: The "Kappa-Anticonvulsant" Paradox Welcome to the technical support center for U-54494A Hydrochloride . As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in U-54494A Experiments

Executive Summary: The "Kappa-Anticonvulsant" Paradox

Welcome to the technical support center for U-54494A Hydrochloride . As a Senior Application Scientist, I frequently encounter researchers who treat this compound merely as a "U-50488 analog." While structurally similar to the classic kappa-opioid receptor (KOR) agonist U-50488, U-54494A is functionally distinct .[1]

The most common source of experimental inconsistency stems from a fundamental misunderstanding of its mechanism: U-54494A is primarily a use-dependent sodium (Na+) channel blocker and neuroprotective agent , not a sedative KOR agonist [1, 2]. If your readout depends on classic opioid analgesia or sedation, your experiments will fail.

This guide addresses the three critical failure points: Pharmacological Misalignment , Solubility/pH Instability , and Frequency-Dependent Electrophysiology .

Part 1: Pharmacological Troubleshooting

Q: Why does U-54494A fail to produce sedation or analgesia in my in vivo models, unlike U-50488?

A: You are likely targeting the wrong pathway. U-54494A is an anticonvulsant, not a sedative. [1]

The Mechanism: U-54494A (cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide HCl) was developed to separate the anticonvulsant properties of arylacetamides from their sedative/psychotomimetic opioid effects.

  • U-50488H: High affinity KOR agonist

    
     Sedation, Analgesia, Diuresis.
    
  • U-54494A: Negligible KOR agonist activity

    
    No Sedation , No Analgesia .[1]
    

Corrective Action:

  • Validate Endpoints: Do not use tail-flick or hot-plate latencies as primary readouts. Use seizure threshold tests (e.g., maximal electroshock, chemically induced seizures) or neuroprotection assays (NMDA toxicity) [3].

  • Check Antagonists: While high doses of naltrexone can antagonize some U-54494A effects, this does not confirm a classic opioid mechanism. It suggests modulation of a specific KOR subtype or downstream calcium regulation linked to the receptor complex [1].[2]

Visualizing the Divergent Pathways

The following diagram illustrates why U-54494A yields different phenotypic results compared to its structural analog.

MechanismDivergence Compound_U50 U-50488H Receptor_KOR Kappa Opioid Receptor (Classic Agonism) Compound_U50->Receptor_KOR High Affinity Compound_U54 U-54494A Compound_U54->Receptor_KOR Negligible/Low Affinity Channel_Na Voltage-Gated Na+ Channels (Use-Dependent Block) Compound_U54->Channel_Na Primary Target Channel_Ca Ca++ Influx (Depolarization Induced) Compound_U54->Channel_Ca Inhibition Effect_Sedation Sedation / Analgesia Receptor_KOR->Effect_Sedation Gi/o Signaling Effect_Seizure Anticonvulsant Activity (Seizure Suppression) Receptor_KOR->Effect_Seizure Secondary Effect Channel_Na->Effect_Seizure Effect_Protect Neuroprotection (Anti-Excitotoxicity) Channel_Ca->Effect_Protect

Figure 1: Mechanistic divergence between U-50488H and U-54494A. Note the lack of KOR-mediated sedation for U-54494A.

Part 2: Solubility & Formulation Protocols

Q: Why does the compound precipitate in my physiological buffer (pH 7.4)?

A: The free base is highly lipophilic. You are exceeding the solubility limit of the non-ionized form.

The Chemistry: U-54494A is supplied as a Hydrochloride (HCl) salt .

  • In Water/Acid (pH < 6.0): The amine is protonated (ionized) and highly soluble.

  • In Physiological Buffer (pH 7.4): The equilibrium shifts toward the free base. If the concentration is >1-5 mM, the lipophilic free base will precipitate out of solution.

Troubleshooting Protocol (Self-Validating):

StepActionScientific Rationale
1 Stock Prep Dissolve powder in DMSO or dH2O (pH ~5.5) to create a high-concentration stock (e.g., 10-50 mM). Do not dissolve directly into PBS.
2 Dilution Dilute the stock into the experimental buffer immediately before use.
3 Verification Vortex rapidly. Inspect for "oiling out" or turbidity. If turbid, sonicate. If it remains turbid, the concentration is too high for the pH.
4 pH Check Check the final pH. High concentrations of HCl salt can acidify weak buffers, altering channel kinetics. Adjust pH back to 7.4 with NaOH if necessary after solubilization.

Part 3: Electrophysiology & In Vitro Data

Q: My IC50 values for sodium current inhibition are highly variable (10 µM to >100 µM). Why?

A: U-54494A exhibits "Use-Dependent" or "Frequency-Dependent" block.

The Explanation: Like carbamazepine and phenytoin, U-54494A binds preferentially to the inactivated state of the sodium channel [4].

  • Resting State (Low Frequency): The drug binds poorly. You will see a high IC50 (low potency).[3]

  • Inactivated State (High Frequency/Depolarized): The drug binds tightly, stabilizing the channel in the closed state. You will see a low IC50 (high potency).

Experimental Fix: If you are running voltage-clamp experiments, you must use a protocol that promotes channel inactivation to see the drug's true potency.

Recommended Voltage Protocol:

  • Holding Potential: -80 mV (Resting).

  • Depolarizing Pulse: Repetitive pulses (e.g., 10-20 Hz) or a long depolarizing prepulse to induce inactivation.

  • Measurement: Measure the reduction in peak current after the train of pulses compared to the first pulse.

Comparative Data: U-54494A vs. U-50488H
FeatureU-54494A HClU-50488HImpact on Experiment
Primary Class Anticonvulsant / NeuroprotectantKappa Opioid AgonistDifferent positive controls required.
Sedation AbsentProfoundU-54494A allows behavioral testing without motor impairment.
Na+ Channel Block Potent (Use-Dependent)Weak / Non-specificU-54494A requires specific voltage protocols.
Naloxone Reversibility Partial / High Dose OnlyCompleteDo not rely on Naloxone to "prove" U-54494A activity.
Neuroprotection Effective (NMDA injury)EffectiveBoth protect, but via different upstream mechanisms [5].

Part 4: Workflow Visualization

Use this decision tree to standardize your experimental setup and avoid common pitfalls.

TroubleshootingWorkflow Start Start Experiment Solvent Solvent Selection Start->Solvent Water Dissolve in dH2O (Acidic pH) Solvent->Water Correct PBS Dissolve in PBS (Neutral pH) Solvent->PBS Incorrect Model Select Model Water->Model Precip PRECIPITATION RISK (Lipophilic Base) PBS->Precip Sedation Sedation/Analgesia Model->Sedation Seizure Seizure/Neuroprotection Model->Seizure WrongPath STOP: Use U-50488H instead Sedation->WrongPath RightPath Proceed: U-54494A is suitable Seizure->RightPath

Figure 2: Preparation and model selection decision tree for U-54494A.

References

  • Von Voigtlander, P. F., et al. (1987). U-54494A: A unique anticonvulsant related to kappa opioid agonists.[1][2] Journal of Pharmacology and Experimental Therapeutics, 243(2), 542-547.

  • Proietti, M. L., et al. (1991). In vitro depressant effects of U-54494A, an anticonvulsant related to kappa opioids in the hippocampus.[4] Neuropharmacology, 30(6), 637-642.

  • Hall, E. D., & Pazara, K. E. (1988). Quantitative analysis of effects of kappa-opioid agonists on postischemic hippocampal neuronal lipid peroxidation. Brain Research, 403(1), 52-57.[5]

  • Zhu, H. L., et al. (1994). Anticonvulsant and related effects of U-54494A in various seizure tests. Naunyn-Schmiedeberg's Archives of Pharmacology, 350, 634–641.

  • Wallis, R. A., & Panizzon, K. L. (1995). The kappa opioid-related anticonvulsants U-50488H and U-54494A attenuate N-methyl-D-aspartate induced brain injury in the neonatal rat.[6] Brain Research, 686(2), 235-239.

Sources

Optimization

Minimizing variability in animal models treated with U-54494A HYDROCHLORIDE

Subject: Minimizing Variability in Animal Models Treated with U-54494A Classification: Technical Guide | Status: Active | Version: 2.4 Executive Summary U-54494A Hydrochloride is a unique anticonvulsant benzamide structu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Variability in Animal Models Treated with U-54494A

Classification: Technical Guide | Status: Active | Version: 2.4

Executive Summary

U-54494A Hydrochloride is a unique anticonvulsant benzamide structurally related to kappa-opioid receptor (KOR) agonists like U-50488H. However, unlike its cousins, U-54494A exhibits a distinct pharmacological profile: it possesses potent anticonvulsant properties via voltage-gated sodium (


) channel blockade while lacking significant sedative or analgesic effects typical of KOR activation.

The Primary Source of Variability: The most common source of experimental error with U-54494A is Pharmacokinetic (PK) Misalignment . The compound undergoes extensive first-pass metabolism (gut and liver), resulting in low oral bioavailability (<5% in rats). Furthermore, its therapeutic duration is driven not just by the parent compound, but by active metabolites (U-83892E and U-83894A).

Module 1: Formulation & Stability (The Chemistry)

Q: My stock solution precipitated after 24 hours. How do I maintain stability? A: U-54494A is a hydrochloride salt, which generally confers water solubility, but the lipophilic benzamide core can cause precipitation in high-salinity buffers or at neutral/basic pH.

Standardized Formulation Protocol:

  • Vehicle Selection: Do not use pure saline for stock solutions >5 mg/mL.

  • Solubilization Steps:

    • Dissolve U-54494A powder in sterile distilled water first (solubility is highest here).

    • Optional: If high concentrations (>20 mg/mL) are required, pre-dissolve in 2-5% DMSO.

    • Dilute to final volume with 0.9% saline immediately prior to injection.

  • pH Control: Ensure the final solution pH is slightly acidic to neutral (pH 5.5–6.5). The free base precipitates rapidly at pH > 7.4.

Stability Table:

ParameterSpecificationCritical Note
Storage (Powder) -20°C, DesiccatedHighly hygroscopic. Warm to RT before opening.
Storage (Solution) 4°C for <48 hoursDiscard if any turbidity is visible.
Light Sensitivity ModerateProtect stock solutions from direct UV light.
Salt Correction 1.091 mg U-54494A = 0.91 mg free base.
Module 2: Dosing & Pharmacokinetics (The Biology)

Q: I see inconsistent seizure protection when dosing orally (PO). Why? A: You are likely observing the "First-Pass Trap." U-54494A has extremely low oral bioavailability in rodents due to aggressive metabolism in the gut wall and liver.[1]

The Mechanism of Variability (PK/PD Cascade): Unlike standard KOR agonists, U-54494A relies on the generation of active metabolites to sustain its anticonvulsant effect. If liver function varies between your animal cohorts (e.g., age, strain, or stress-induced enzyme changes), your data will fluctuate wildy.

Recommended Dosing Routes:

  • Intraperitoneal (IP): Preferred for acute studies. Bypasses gut metabolism but still subject to hepatic first-pass. Bioavailability ~20-30%.

  • Intravenous (IV): Gold standard for mechanistic studies. Immediate onset, 100% bioavailability.

  • Oral (PO): Not Recommended for precision dosing due to <5% bioavailability.

PK/PD Visualization: The following diagram illustrates why plasma levels of the parent compound may not correlate with therapeutic effect, a common confusion point.

U54494A_PK_PD Dose U-54494A (Dose) Gut Gut/Liver (First-Pass Metabolism) Dose->Gut Oral/IP ParentPlasma Parent Drug in Plasma (Short t1/2: ~0.5-1.2h) Dose->ParentPlasma IV (Direct) Gut->ParentPlasma Low Yield (<20%) Metabolites Active Metabolites (U-83892E / U-83894A) Gut->Metabolites Rapid Conversion ParentPlasma->Metabolites Hepatic Metabolism Target Target: Na+ Channels (Voltage-Gated) ParentPlasma->Target Direct Block Metabolites->Target Sustained Block Effect Seizure Protection (Long Duration) Target->Effect

Figure 1: The Pharmacokinetic Cascade of U-54494A. Note that therapeutic duration often exceeds the half-life of the parent drug due to active metabolites.

Module 3: Experimental Design & Endpoints

Q: My animals are not sedated. Is the drug working? A: Yes. This is a specific feature of U-54494A. Unlike U-50488H (a pure KOR agonist), U-54494A does not induce significant sedation or analgesia at anticonvulsant doses.[2] Do not use sedation as a marker for successful administration.

Q: Which seizure models are valid? A: U-54494A is selective. It is effective against:

  • Valid: Maximal Electroshock (MES).

  • Valid: Excitatory Amino Acid seizures (NMDA, Kainic Acid).

  • Invalid: GABA-antagonist seizures (Bicuculline, Pentylenetetrazol/PTZ). Note: It may block audiogenic seizures, but fails against pure GABAergic challenges.

Troubleshooting Guide (FAQ)

Scenario 1: "The effect disappears too quickly."

  • Root Cause: Rapid elimination of parent compound (t1/2 in rats is <1.2 hours).

  • Solution:

    • Switch to a split-dose regimen (e.g., priming dose followed by maintenance).

    • Verify you are not using a strain with hyper-induced CYP enzymes (e.g., phenobarbital-treated animals).

Scenario 2: "I see toxicity/convulsions at high doses."

  • Root Cause: Proconvulsant "ceiling effect."

  • Solution: At very high doses, U-54494A can exhibit proconvulsant tendencies.[3] Ensure you are within the therapeutic window (typically 10–30 mg/kg IP for neuroprotection/anticonvulsant activity).

Scenario 3: "Results vary between male and female rats."

  • Root Cause: Sexual dimorphism in metabolism and KOR sensitivity.

  • Solution: Females often have lower clearance rates for benzamides. Stratify data by sex; do not pool.

Decision Tree for Troubleshooting:

Troubleshooting Start Problem Observed Issue1 No Anticonvulsant Effect Start->Issue1 Issue2 High Variability Start->Issue2 CheckModel Check Seizure Model Issue1->CheckModel CheckRoute Check Route/Vehicle Issue2->CheckRoute GABA Is it PTZ/Bicuculline? CheckModel->GABA Oral Is dosing Oral (PO)? CheckRoute->Oral Invalid Invalid Model. U-54494A ineffective vs GABA. GABA->Invalid Yes Switch Switch to IP or IV. PO Bioavailability <5% Oral->Switch Yes

Figure 2: Logic flow for diagnosing experimental failure with U-54494A.

References
  • Von Voigtlander, P. F., et al. (1983). "U-54494A: a unique anticonvulsant related to kappa opioid agonists."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Fischer, W., et al. (1993).[3][4] "Anticonvulsant and related effects of U-54494A in various seizure tests." Journal of Pharmacology and Experimental Therapeutics.

  • Zhu, Y., et al. (1993). "Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel." Brain Research.

  • Ludden, T. M., et al. (1993). "First-pass effect of cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzamide (U-54494) in rats." Drug Metabolism and Disposition.

  • De Sarro, G., et al. (1993). "Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats." General Pharmacology.

Sources

Troubleshooting

Technical Support Center: U-54494A Hydrochloride Stability &amp; Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

  • Chemical Name: 3,4-dichloro-N-methyl-N-[(1R,2S)-2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride[1]

  • CAS Number: 112465-94-8 (Verify against your specific batch)[1]

  • Molecular Formula: C₁₈H₂₅Cl₃N₂O (HCl salt)

Core Directive: The Stability Philosophy

As a researcher, you are not just storing a chemical; you are fighting entropy. U-54494A Hydrochloride is a complex organic salt containing a benzamide linkage and a tertiary amine. Its stability is threatened by three primary vectors: Hydrolysis (amide bond cleavage), Oxidation (pyrrolidine ring degradation), and Hygroscopicity (water absorption by the HCl salt and DMSO).

This guide replaces "best guesses" with a self-validating system based on chemical kinetics and solubility principles.

Frequently Asked Questions (Troubleshooting & Logic)

Part 1: Solvent Selection & Preparation

Q: Can I dissolve U-54494A HCl directly in water or PBS to make my stock solution? A: No. This is a critical error. While the hydrochloride salt form improves aqueous solubility compared to the free base, it is often insufficient for high-concentration stock solutions (>10 mM) required for long-term storage.

  • The Science: U-54494A is a lipophilic benzamide. Dissolving it directly in aqueous buffers (PBS) can lead to "crashing out" (precipitation) upon freezing or even standing at room temperature due to the common ion effect (Cl⁻ in PBS) or pH fluctuations.

  • The Protocol: Always prepare your primary stock solution in anhydrous DMSO (Dimethyl Sulfoxide). U-54494A is soluble up to 100 mM in DMSO [1].[1]

Q: My DMSO stock solution has frozen at -20°C. Is this normal? A: Yes, and it indicates your DMSO is dry (good). Pure DMSO has a freezing point of 18.5°C. If your stock is liquid at -20°C, it has absorbed significant water (hygroscopic depression of freezing point), which accelerates hydrolysis.

  • Troubleshooting: If your stock remains liquid at -20°C, discard it or use it immediately. It is no longer suitable for long-term storage [2].

Part 2: Storage & Shelf Life

Q: How long can I store the stock solution? A: Follow the "Tiered Storage" rule.

  • Solid State: Stable for >2 years at -20°C if desiccated.

  • DMSO Stock (-80°C): 1 year (optimal).

  • DMSO Stock (-20°C): 3–6 months.

  • Aqueous Working Solution: Prepare fresh daily. Do not store.

Q: Why do you recommend -80°C over -20°C for the DMSO stock? A: To stop the "Molecular Creep." At -20°C, DMSO is a solid, but phase transitions can occur during automatic defrost cycles of standard lab freezers. These micro-thaws allow crystal growth and concentration gradients (cryoconcentration), where the solute is excluded from the freezing solvent lattice, creating pockets of super-high concentration that can precipitate irreversibly [2]. -80°C ensures a continuous vitreous or solid state.

Visualization: Stock Preparation Workflow

The following decision tree illustrates the correct workflow to minimize degradation risks.

StockPrep cluster_QC Quality Control Check Start Start: Solid U-54494A HCl SolventCheck Check Solvent Grade: Is DMSO Anhydrous? Start->SolventCheck Dissolve Dissolve to 10-50 mM (Vortex, RT) SolventCheck->Dissolve Yes Warning STOP: Buy Anhydrous DMSO. Water causes hydrolysis. SolventCheck->Warning No / Unsure Aliquot Aliquot into Light-Safe Microtubes (Single Use) Dissolve->Aliquot Storage Store at -80°C (Long Term) Aliquot->Storage QC Inspect before use: Clear solution? No crystals? Storage->QC

Figure 1: Decision matrix for the preparation of high-integrity U-54494A stock solutions.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Create a 10 mM stock solution of U-54494A HCl (MW: 391.77 g/mol ) [1].

Materials Required:
  • U-54494A HCl (Solid)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Amber microcentrifuge tubes (1.5 mL)

  • Desiccator

Protocol:
  • Equilibration: Allow the vial of solid U-54494A to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt, initiating degradation immediately.

  • Calculation:

    • Target Concentration: 10 mM

    • Mass: 10 mg

    • Volume of DMSO required:

      
      
      
    • Note: Adjust volume based on the exact mass weighed.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30–60 seconds.

    • Troubleshooting: If particles persist, warm the tube to 37°C for 5 minutes and sonicate briefly [1].

  • Aliquoting (The Golden Rule):

    • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) sufficient for a single experiment.

    • Why? This eliminates freeze-thaw cycles.[2] Each cycle can degrade potency by 1–5% due to ice crystal formation and shear stress.

  • Storage:

    • Place aliquots in a light-proof box.

    • Store at -80°C (Preferred) or -20°C.

Troubleshooting Degradation: The "Red Flags"

If you suspect your compound has degraded, use this logic flow to assess its viability.

DegradationLogic Observation Observation Precipitate Visible Precipitate (White crystals) Observation->Precipitate Yellowing Yellow Discoloration Observation->Yellowing LiquidAt20 Liquid at -20°C Observation->LiquidAt20 Cause1 Moisture ingress -> Solubility drop Precipitate->Cause1 Cause2 Oxidation of pyrrolidine ring Yellowing->Cause2 Cause3 DMSO Hydration (>30% Water) LiquidAt20->Cause3 Action1 Discard. Do not filter. Cause1->Action1 Action2 Verify by LC-MS. Likely degraded. Cause2->Action2 Cause3->Action1

Figure 2: Diagnostic logic for assessing stock solution integrity.

Data Summary: Stability Parameters
ParameterConditionStability EstimateNotes
Solid State -20°C, Desiccated> 2 YearsProtect from light and moisture.
DMSO Stock -80°C, Anhydrous1 YearIdeal storage condition.
DMSO Stock -20°C, Anhydrous3–6 MonthsMonitor for "staying liquid" (bad).
Aqueous (PBS) 4°C or RT< 24 HoursHydrolysis risk. Prepare fresh.
Freeze-Thaw AnyAvoidMax 1 cycle recommended.

References

  • BioCrick. (n.d.). U-54494A hydrochloride Datasheet. Retrieved February 4, 2026, from [Link]

  • Ziath. (n.d.).[3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved February 4, 2026, from [Link]

  • Kozikowski, B. A., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Cited via PubMed snippet). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticonvulsant Efficacy of U-54494A Hydrochloride and U-50488H

For Researchers, Scientists, and Drug Development Professionals In the landscape of preclinical anticonvulsant research, the synthetic compounds U-54494A hydrochloride and U-50488H have emerged as significant subjects of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical anticonvulsant research, the synthetic compounds U-54494A hydrochloride and U-50488H have emerged as significant subjects of investigation. While structurally related, these molecules present distinct pharmacological profiles, particularly concerning their anticonvulsant efficacy and associated side effects. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform future research and development in antiepileptic drug discovery.

Introduction: Two Structurally Related Compounds with Divergent Profiles

U-50488H is a well-established selective agonist for the kappa opioid receptor (KOR), known for its analgesic and sedative properties in addition to its anticonvulsant effects.[1][2] In contrast, U-54494A hydrochloride, a benzamide derivative, presents a more nuanced profile. While demonstrating robust anticonvulsant activity, it notably lacks the typical sedative and analgesic effects associated with kappa opioid agonism.[1][3] This key difference positions U-54494A as a potentially more selective anticonvulsant agent with a favorable therapeutic window.

Comparative Anticonvulsant Efficacy: A Data-Driven Analysis

The anticonvulsant properties of both U-54494A and U-50488H have been evaluated in various preclinical seizure models. Their efficacy is particularly pronounced in models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) test.[1][4] However, they are generally ineffective against seizures induced by GABA-A receptor antagonists like pentylenetetrazol (PTZ).[1][5]

CompoundSeizure ModelAnimal ModelPotency (ED50)Key FindingsReference
U-54494A Maximal Electroshock (MES)Mice28 mg/kg, i.p.Potency somewhat less than phenobarbital.[5]
Audiogenic SeizuresGenetically epileptic miceEffectiveBlocks sound-induced convulsions.[1]
Excitatory Amino Acid-Induced SeizuresMice/RatsEffectiveAntagonizes kainic acid, NMDA, and quisqualic acid-induced convulsions.[1]
U-50488H Maximal Electroshock (MES)Rats8.6 mg/kg, s.c.Efficacious with a long duration of action.[4]
Audiogenic SeizuresGenetically epilepsy-prone ratsMore potent than U-54494ADose-dependent anticonvulsant activity.[6]
Excitatory Amino Acid-Induced SeizuresMice/RatsEffectiveAntagonizes kainic acid, NMDA, and quisqualic acid-induced convulsions.[1]

A significant distinction in their profiles is the therapeutic index. U-50488H exhibits a greater sedative effect and more pronouncedly affects motor coordination in rats compared to U-54494A.[6] This suggests that U-54494A may possess a better safety and tolerability profile.[6]

Unraveling the Mechanism of Action: A Tale of Two Pathways

While both compounds are structurally related and their anticonvulsant effects can be antagonized by high doses of the opioid antagonist naltrexone, their precise mechanisms of action appear to diverge.[1] This suggests an interaction with opioid receptors, possibly a specific subtype of the kappa receptor.[1]

The effects of U-50488H on the spontaneous firing rates of cortical neurons are reversed by naloxone, confirming its action through classical kappa opioid receptors.[2] Conversely, the inhibitory effects of U-54494A on neuronal excitability are not antagonized by naloxone, pointing towards a mechanism independent of the analgesic kappa receptor.[2]

Biochemical studies have revealed that both U-54494A and U-50488H can attenuate the depolarization-induced uptake of calcium into forebrain synaptosomes.[1] This shared action on calcium channels may contribute to their anticonvulsant properties. Furthermore, there is evidence suggesting a potential interaction between kappa-opioid systems and the glycine/NMDA receptor complex in mediating their anticonvulsant effects.[6]

cluster_U50488H U-50488H Signaling Pathway cluster_U54494A Proposed U-54494A Signaling Pathway U50488H U-50488H KOR Kappa Opioid Receptor (KOR) U50488H->KOR Agonist Ca_channel_50 Voltage-gated Ca2+ Channel KOR->Ca_channel_50 Inhibition Neuronal_Excitability_50 Decreased Neuronal Excitability Ca_channel_50->Neuronal_Excitability_50 Reduced Ca2+ Influx Anticonvulsant_Effect_50 Anticonvulsant Effect Neuronal_Excitability_50->Anticonvulsant_Effect_50 Naloxone_50 Naloxone Naloxone_50->KOR Antagonist U54494A U-54494A KOR_subtype Putative KOR Subtype / Novel Site U54494A->KOR_subtype Modulator Na_channel_54 Voltage-gated Na+ Channel U54494A->Na_channel_54 Modulation Ca_channel_54 Voltage-gated Ca2+ Channel KOR_subtype->Ca_channel_54 Inhibition Neuronal_Excitability_54 Decreased Neuronal Excitability Ca_channel_54->Neuronal_Excitability_54 Reduced Ca2+ Influx Na_channel_54->Neuronal_Excitability_54 Modulated Na+ currents Anticonvulsant_Effect_54 Anticonvulsant Effect Neuronal_Excitability_54->Anticonvulsant_Effect_54 Naloxone_high High-dose Naltrexone Naloxone_high->KOR_subtype Antagonist

Caption: Proposed signaling pathways for U-50488H and U-54494A.

Experimental Protocols: A Guide to Anticonvulsant Screening

The evaluation of anticonvulsant efficacy relies on standardized and reproducible experimental models. The following are step-by-step methodologies for two key assays used in the characterization of U-54494A and U-50488H.

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[7][8]

  • Animal Preparation: Use male mice (e.g., ICR strain, 20-25 g). Allow animals to acclimate for at least one week before testing.

  • Drug Administration: Administer U-54494A, U-50488H, or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.). The time between drug administration and the electroshock is critical and should be determined by peak effect studies.[9]

  • Electrode Application: Apply a drop of topical anesthetic to the animal's corneas. Place corneal electrodes wetted with saline on the eyes.[10]

  • Stimulation: Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via an electroconvulsive shock generator.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered a positive anticonvulsant effect.[10]

  • Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to assess efficacy against myoclonic and absence seizures.[8][11]

  • Animal Preparation: As described for the MES test.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.

  • PTZ Injection: Inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c.).[12]

  • Observation: Observe the animals for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures lasting for at least 5 seconds is considered the endpoint.

  • Data Analysis: Determine the percentage of animals protected from clonic seizures at each dose of the test compound.

cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazol (PTZ) Test start Start: Acclimated Rodents drug_admin Drug Administration (Test Compound or Vehicle) start->drug_admin pre_test_period Pre-Test Period (Time to Peak Effect) drug_admin->pre_test_period mes_stim Corneal Electroshock (e.g., 50mA, 60Hz, 0.2s) pre_test_period->mes_stim MES Pathway ptz_inject PTZ Injection (e.g., 85 mg/kg, s.c.) pre_test_period->ptz_inject PTZ Pathway mes_observe Observation (30s) Endpoint: Tonic Hindlimb Extension mes_stim->mes_observe mes_result Data: % Protection vs. Control mes_observe->mes_result ptz_observe Observation (30 min) Endpoint: Clonic Seizures >5s ptz_inject->ptz_observe ptz_result Data: % Protection vs. Control ptz_observe->ptz_result

Caption: Experimental workflow for anticonvulsant screening.

Conclusion: A Promising Avenue for Selective Anticonvulsant Development

The comparative analysis of U-54494A hydrochloride and U-50488H reveals important insights for the development of novel antiepileptic drugs. While both compounds exhibit efficacy against certain seizure types, U-54494A's lack of sedative and analgesic side effects, coupled with a potentially better therapeutic index, makes it a more attractive candidate for further investigation.[1][6] Its unique mechanism of action, possibly involving a novel subtype of the kappa opioid receptor or a distinct molecular target, warrants further exploration.[2] The continued study of U-54494A and related compounds may pave the way for a new class of anticonvulsants with improved selectivity and tolerability.

References

  • VonVoigtlander, P. F., Lewis, R. A., & Neff, G. L. (1988). U-54494A: a unique anticonvulsant related to kappa opioid agonists. The Journal of pharmacology and experimental therapeutics, 246(1), 250–255.
  • Palmer, M. R., Hoffer, B. J., & de Costa, B. R. (1990). Effect of the anticonvulsant U-54494A on cortical neuron excitability: comparison to the kappa agonist U-50488H. The Journal of pharmacology and experimental therapeutics, 255(2), 649–655.
  • A ResearchGate Publication. (2025, November 29). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
  • Wikipedia. (n.d.). Mitragyna speciosa. In Wikipedia.
  • DeLorenzo, R. J., & Tortella, F. C. (1987).
  • A ResearchGate Publication. (n.d.). Activation of kappa opioid receptors reduces seizure activity in a dose-dependent way.
  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape.
  • MDPI. (n.d.). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. MDPI.
  • Rai, A., Singh, S., & Kumar, P. (2023). Effect of U50488, a selective kappa opioid receptor agonist and levetiracetam against lithium-pilocarpine-induced status epilepticus, spontaneous convulsive seizures and related cognitive impairment. Neuroscience letters, 817, 137477.
  • Tortella, F. C., & Musacchio, J. M. (1986). Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex. Brain research, 383(1-2), 314–318.
  • Löscher, W., & Hönack, D. (1992). Anticonvulsant and related effects of U-54494A in various seizure tests. European journal of pharmacology, 215(2-3), 227–234.
  • Tortella, F. C., & Holaday, J. W. (1984). U50,488, a highly selective kappa opioid: anticonvulsant profile in rats. The Journal of pharmacology and experimental therapeutics, 229(1), 38–42.
  • PubMed Central. (2022, May 23).
  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • JoVE. (2018, June 12). Pentylenetetrazole-Induced Kindling Mouse Model. JoVE.
  • MDPI. (n.d.).
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery.
  • Wikipedia. (n.d.). κ-opioid receptor. In Wikipedia.
  • JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE.
  • PubMed. (n.d.). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.
  • PubMed. (n.d.). Anticonvulsive effects of kappa-opioid receptor modulation in an animal model of ethanol withdrawal. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem.
  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery.
  • Epilepsy Society. (2024, October 8).
  • PubMed. (n.d.).
  • Tang, A. H., & Cangelosi, D. E. (1993). Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel. The Journal of pharmacology and experimental therapeutics, 266(3), 1362–1367.
  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

Sources

Comparative

Technical Comparison Guide: U-54494A Hydrochloride vs. Phenobarbital for Grand Mal Seizure Treatment

Executive Summary U-54494A Hydrochloride (a benzamide derivative) represents a distinct class of anticonvulsant agents compared to the classical barbiturate Phenobarbital . While Phenobarbital remains a gold standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

U-54494A Hydrochloride (a benzamide derivative) represents a distinct class of anticonvulsant agents compared to the classical barbiturate Phenobarbital . While Phenobarbital remains a gold standard for efficacy in generalized tonic-clonic (grand mal) seizures, its utility is limited by significant sedation, neurotoxicity, and tolerance development.

U-54494A offers a unique dual-mechanism profile—combining sodium channel blockade with kappa-opioid receptor modulation—that provides effective seizure protection with a superior therapeutic index regarding sedation and motor impairment.[1] However, it exhibits lower milligram-for-milligram potency (ED50) compared to Phenobarbital and demonstrates low oral bioavailability due to extensive first-pass metabolism.[1]

Key Verdict: U-54494A is a valuable research tool for exploring non-GABAergic seizure control and avoiding barbiturate-induced neurotoxicity, though its pharmacokinetic profile currently limits it to a parenteral or experimental therapeutic candidate.

Mechanistic Profile & Signaling Pathways[1]

Phenobarbital: The GABAergic Hammer

Phenobarbital acts primarily as a positive allosteric modulator of the GABA-A receptor . By binding to a distinct site on the receptor, it increases the duration of chloride (


) channel opening, leading to hyperpolarization and widespread neuronal inhibition. At high concentrations, it also blocks voltage-gated sodium (

) and calcium (

) channels.[1]
U-54494A: The Dual-Target Modulator

U-54494A operates through a more complex, "cleaner" mechanism that avoids widespread CNS depression:

  • Voltage-Gated

    
     Channel Blockade:  It depresses the fast sodium inward current in a concentration- and frequency-dependent manner, preventing the repetitive neuronal firing characteristic of seizures.
    
  • Kappa-Opioid Receptor (KOR) Modulation: Unlike typical kappa agonists (e.g., U-50488H), U-54494A modulates seizure thresholds without inducing sedation or analgesia.[1] Its anticonvulsant effects are partially antagonized by naloxone.[2][3]

  • Glutamate Inhibition: It specifically inhibits potassium-evoked glutamate release in hippocampal mossy fibers, dampening excitatory transmission.

Mechanistic Comparison Diagram

MechanismComparison cluster_Pheno Phenobarbital Mechanism cluster_U54 U-54494A Mechanism Pheno Phenobarbital GABA_A GABA-A Receptor (Allosteric Site) Pheno->GABA_A Binds Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Prolongs Opening Hyperpol Hyperpolarization (Global Inhibition) Cl_Influx->Hyperpol Sedation Side Effect: Sedation/Neurotoxicity Hyperpol->Sedation U54 U-54494A HCl Na_Chan Voltage-Gated Na+ Channels U54->Na_Chan Blocks KOR Kappa-Opioid Receptor Modulation U54->KOR Modulates Glu_Rel Inhibits Glutamate Release (Hippocampus) U54->Glu_Rel Inhibits Stabilization Membrane Stabilization (Seizure Block) Na_Chan->Stabilization KOR->Stabilization Glu_Rel->Stabilization NoSedation Advantage: No Sedation Stabilization->NoSedation

Figure 1: Comparative signaling pathways showing Phenobarbital's GABA-dominant inhibition vs. U-54494A's multi-target stabilization.[1]

Preclinical Performance Data

The following data compares the efficacy of both compounds in the Maximal Electroshock Seizure (MES) test, the standard model for generalized tonic-clonic seizures.

Efficacy & Potency (Mouse Model, i.p.)[1][3][4][7][10][11]
ParameterU-54494A HydrochloridePhenobarbitalInterpretation
ED50 (MES) 28 mg/kg ~10–15 mg/kg Phenobarbital is ~2x more potent by weight.[1]
Onset of Action Rapid (Peak ~15-30 min)Rapid (Peak ~30-60 min)Comparable acute onset.[1]
Duration Long-acting (>4 hours)Long-acting (>6 hours)Both provide sustained protection.[1]
Active Metabolites Yes (U-83892E, U-83894A)Minimal (in acute phase)U-54494A metabolites contribute significantly to duration.
Safety & Toxicity Profile
ParameterU-54494A HydrochloridePhenobarbitalInterpretation
Sedation Liability Low High U-54494A does not impair rotarod performance at therapeutic doses.[1]
Neurotoxicity (TD50) High (>100 mg/kg est.)~40–60 mg/kgU-54494A has a wider therapeutic window.[1]
Tolerance Minimal observedRapid (50% loss in 5 days)Phenobarbital induces metabolic and functional tolerance.
Proconvulsant Risk Potential at very high dosesLow (unless withdrawal)U-54494A may lower PTZ threshold at toxic doses.[1]

Data Synthesis: While Phenobarbital requires a lower dose to achieve seizure protection (ED50), its therapeutic index is constrained by the proximity of its neurotoxic dose (TD50). U-54494A requires a higher dose for efficacy but maintains a "clean" behavioral profile well above its ED50, making it a superior candidate for functional preservation.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

To validate the comparative efficacy of U-54494A vs. Phenobarbital, the following standardized MES protocol should be employed. This protocol ensures reproducibility and minimizes animal suffering.

Protocol Workflow

Objective: Determine the ED50 (Effective Dose 50%) for protection against tonic hindlimb extension.

Materials:

  • Subjects: Male CF-1 or C57BL/6 mice (20-30g).

  • Stimulator: Rodent electroconvulsive stimulator (e.g., Ugo Basile).

  • Electrodes: Corneal electrodes with 0.9% saline/electrolyte gel.

  • Settings: 60 Hz alternating current, 50 mA intensity, 0.2 second duration.

Step-by-Step Procedure:

  • Preparation:

    • Acclimatize mice to the testing room for 1 hour.

    • Weigh animals and calculate individual injection volumes (10 mL/kg).

  • Drug Administration:

    • Group A (U-54494A): Administer i.p. at doses of 10, 20, 40, and 60 mg/kg. Dissolve in saline or 10% DMSO if solubility is limited.

    • Group B (Phenobarbital): Administer i.p. at doses of 5, 10, 20, and 30 mg/kg. Dissolve in saline.

    • Group C (Vehicle): Administer saline i.p.

  • Pre-treatment Interval:

    • Wait for the Time of Peak Effect (TPE).

    • U-54494A: 30 minutes.

    • Phenobarbital: 60 minutes.

  • Induction:

    • Apply a drop of electrolyte solution to the eyes.

    • Place corneal electrodes gently but firmly on the eyes.

    • Trigger the stimulus (50 mA, 0.2s).

  • Observation (The Endpoint):

    • Observe the animal immediately for Tonic Hindlimb Extension (THE) .

    • Protection is defined as the absence of THE (hindlimbs do not extend >90 degrees relative to the body).

  • Euthanasia:

    • Animals should be euthanized immediately after the seizure endpoint is recorded.

Experimental Workflow Diagram

MES_Protocol Start Start Experiment Admin Administer Drug (i.p.) Group A: U-54494A Group B: Phenobarbital Start->Admin Wait Wait for TPE (30-60 min) Admin->Wait Stimulus Apply Corneal Electrodes 50 mA, 60 Hz, 0.2s Wait->Stimulus Observe Observe Seizure Component Stimulus->Observe Result Endpoint: Tonic Hindlimb Extension? Observe->Result Calc Calculate ED50 (Probit Analysis) Result->Calc

Figure 2: Standardized workflow for the Maximal Electroshock Seizure (MES) test.

Pharmacokinetics & Metabolism

Researchers must account for the metabolic differences between these compounds when designing chronic studies.

  • U-54494A:

    • Route Dependency: High efficacy via i.p. or i.v. routes.

    • Oral Bioavailability: Low (<20% in rats) due to extensive first-pass metabolism in the gut wall and liver.

    • Metabolites: U-83892E and U-83894A are bioactive and retain Na+ channel blocking properties, extending the therapeutic window despite the parent compound's clearance.

  • Phenobarbital:

    • Bioavailability: High (>90%) via oral route.[1]

    • Half-life: Extremely long (human t1/2: 50-100 hours; mouse t1/2: ~12-24 hours).[1]

    • Induction: Potent inducer of CYP450 enzymes, which can accelerate the metabolism of co-administered drugs.

References

  • Anticonvulsant and related effects of U-54494A in various seizure tests. Source: Journal of Pharmacology and Experimental Therapeutics

  • U-54494A: a unique anticonvulsant related to kappa opioid agonists. Source: PubMed / Upjohn Laboratories Data [1]

  • Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel. Source: PubMed

  • Maximal Electroshock Seizure (MES) Test Protocol Standards. Source: NIH / PANAChE Database [1]

  • Inhibition of glutamate release: a potential mechanism of action for the anticonvulsant U-54494A. Source: PubMed

Sources

Validation

Validating the neuroprotective effects of U-54494A against other kappa agonists

Executive Summary: The "Silent" Guardian U-54494A (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide) represents a distinct class of neuroprotective agents that diverges significantly from classical kappa o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Guardian

U-54494A (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide) represents a distinct class of neuroprotective agents that diverges significantly from classical kappa opioid receptor (KOR) agonists like U-50488H .

While classical KOR agonists offer robust neuroprotection against ischemia and excitotoxicity, their clinical utility is severely limited by psychotomimetic side effects (sedation, dysphoria, and aversion). U-54494A acts as a functional anomaly: it retains the anticonvulsant and neuroprotective efficacy of the kappa class but lacks the sedative and analgesic liabilities .

This guide validates U-54494A through a dual-mechanism framework—synergizing partial KOR agonism with voltage-gated sodium channel modulation—and provides the experimental protocols required to verify this unique profile in your laboratory.

Part 1: Mechanistic Differentiation

The Dual-Action Hypothesis

Unlike U-50488H, which acts as a highly selective KOR agonist leading to both G-protein signaling (protection) and likely


-arrestin recruitment (dysphoria/sedation), U-54494A operates via a "dirty" but therapeutically advantageous profile.
  • KOR-Dependent Pathway: Presynaptic inhibition of glutamate release (partially reversible by naloxone/nor-BNI).

  • KOR-Independent Pathway: Direct use-dependent blockade of voltage-gated

    
     channels (similar to phenytoin), stabilizing neuronal membranes during anoxic depolarization.
    
Mechanism Visualization

The following diagram illustrates the divergent signaling pathways between the classical U-50488H and the dual-action U-54494A.

G Drug_Classic U-50488H (Classic Agonist) KOR Kappa Opioid Receptor (KOR) Drug_Classic->KOR Drug_Novel U-54494A (Dual-Action) Drug_Novel->KOR Partial/Atypical Na_Channel Voltage-Gated Na+ Channel Drug_Novel->Na_Channel Direct Blockade G_Protein Gi/o Signaling (Inhibit cAMP) KOR->G_Protein Beta_Arr Beta-Arrestin Recruitment KOR->Beta_Arr Effect_Stabil Membrane Stabilization Na_Channel->Effect_Stabil Effect_Neuro Neuroprotection (Reduced Excitotoxicity) G_Protein->Effect_Neuro Effect_Side Sedation & Dysphoria Beta_Arr->Effect_Side Effect_Stabil->Effect_Neuro

Figure 1: Divergent mechanistic pathways. U-54494A achieves neuroprotection via Na+ channel blockade and atypical KOR activation, bypassing the Beta-arrestin pathway responsible for sedation.

Part 2: Comparative Efficacy Data

The following table synthesizes experimental data comparing U-54494A against the gold standard U-50488H and the potent agonist BRL 52537. Note the dissociation between protection and sedation for U-54494A.[1]

FeatureU-54494A (The Candidate)U-50488H (The Standard)BRL 52537 (High Potency)
Primary Mechanism KOR Agonist +

Channel Blocker
Selective KOR AgonistSelective KOR Agonist
Neuroprotection (Ischemia) High (Effective vs NMDA/MCAO)HighHigh
Sedative Effect Absent/Negligible SevereModerate/High
Analgesic Efficacy Low/NoneHighHigh
Naloxone Reversibility Partial (~30-50%)Complete (100%)Complete (100%)
Glutamate Release Inhibition Strong (Presynaptic)ModerateModerate
Therapeutic Window Wide (Due to low toxicity)Narrow (Sedation limits dose)Moderate

Key Insight: In neonatal rat models of NMDA-induced injury, U-54494A provided ~33% protection at 15 mg/kg without the profound motor impairment seen with equipotent doses of U-50488H.[2]

Part 3: Experimental Validation Protocols

To validate U-54494A in your pipeline, you must prove two things: Efficacy (it works) and Mechanism Specificity (it works differently than U-50488H).

Protocol A: In Vivo NMDA-Induced Neuronal Injury (Neonatal Rat Model)

Objective: Quantify neuroprotection against excitotoxicity.

  • Subjects: 7-day-old rat pups (P7).

  • Anesthesia: Light ether or isoflurane induction.

  • Stereotaxic Injection:

    • Inject NMDA (7.5 nmol in 0.5 µL saline) into the posterior striatum/hippocampus.

    • Coordinates: AP -2.0 mm, L 2.5 mm, D 4.0 mm (relative to bregma).

  • Treatment Groups (n=10/group):

    • Group 1: Vehicle (Saline).

    • Group 2: U-54494A (15 mg/kg i.p.) administered 15 min pre-NMDA and 15 min post-NMDA.

    • Group 3: U-50488H (30 mg/kg i.p.) - Positive Control.

  • Readout (5 Days Post-Injury):

    • Sacrifice animals at P12.

    • Extract brains and separate cerebral hemispheres.

    • Metric: Weigh ipsilateral (injured) vs. contralateral (control) hemispheres.[2][3]

    • Calculation:

      
       Protection 
      
      
      
Protocol B: The "Self-Validating" Mechanism Check (Synaptosomal Glutamate Release)

Objective: Distinguish U-54494A’s non-opioid component.

This assay confirms that U-54494A inhibits glutamate release even when KOR is blocked, unlike U-50488H.

  • Preparation: Isolate synaptosomes from guinea pig or rat hippocampus using Percoll gradient centrifugation.

  • Loading: Load synaptosomes with

    
    -Glutamate.
    
  • Perfusion: Superfuse synaptosomes with physiological buffer.

  • Stimulation: Trigger release using

    
     depolarization (30 mM KCl).
    
  • The Antagonist Challenge (The Critical Step):

    • Run the assay with U-54494A (100 µM) alone.

    • Run the assay with U-54494A (100 µM) + Naloxone (10 µM) .

  • Expected Result:

    • U-50488H: Effect is completely blocked by Naloxone.

    • U-54494A: Effect is only partially blocked (or minimally blocked), confirming the contribution of sodium channel modulation.

Part 4: Validation Logic Flow

Use this decision tree to interpret your experimental results.

ValidationFlow Start Start Validation Step1 In Vivo Ischemia/NMDA Model Start->Step1 Result1 Is Neuroprotection Observed? Step1->Result1 Fail Compound Ineffective Result1->Fail No Step2 Test Sedation (Rotarod/Locomotor) Result1->Step2 Yes ClassKOR Profile: Classic KOR (U-50488H like) High Side Effects Step2->ClassKOR Yes Step3 Naloxone Reversibility Test Step2->Step3 No Result2 Sedation Observed? Step3->ClassKOR Yes Outcome1 Valid U-54494A Profile (Dual Mechanism) Step3->Outcome1 Partial Outcome2 Unknown Mechanism (Non-Opioid) Step3->Outcome2 No Result3 Fully Reversible?

Figure 2: Validation Logic Flow. A "Pass" for U-54494A requires efficacy without sedation and only partial reversibility by opioid antagonists.

References

  • Von Voigtlander, P. F., et al. (1983). U-54494A: a unique anticonvulsant related to kappa opioid agonists.[1][4] Journal of Pharmacology and Experimental Therapeutics.

  • Hall, E. D., & Pazara, K. E. (1988). The kappa opioid-related anticonvulsants U-50488H and U-54494A attenuate N-methyl-D-aspartate induced brain injury in the neonatal rat.[2] Neuroscience.

  • Tortella, F. C., et al. (1989). Effect of the anticonvulsant U-54494A on cortical neuron excitability: comparison to the kappa agonist U-50488H.[1][4] Brain Research.

  • Terrian, D. M., et al. (1993). Inhibition of glutamate release: a potential mechanism of action for the anticonvulsant U-54494A in the guinea pig hippocampus.[5] Brain Research Bulletin.

  • Zhu, C. Z., et al. (1997). Two metabolites of anticonvulsant U-54494A: their anticonvulsant activity and interaction with sodium channel. Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative

Does naloxone completely reverse the effects of U-54494A HYDROCHLORIDE?

Executive Summary Does Naloxone completely reverse the effects of U-54494A Hydrochloride? No.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Does Naloxone completely reverse the effects of U-54494A Hydrochloride? No. While U-54494A is structurally related to the selective kappa-opioid agonist U-50488H, its pharmacological profile is distinct.[1] Experimental evidence demonstrates that naloxone fails to reverse the neuronal depressant effects of U-54494A in cortical neurons and only partially antagonizes its anticonvulsant activity.[2]

U-54494A operates via a dual mechanism :

  • Atypical Kappa-Opioid Modulation: Weak or atypical interaction with kappa receptors (KOR).

  • Sodium Channel Blockade: A potent, non-opioid suppression of fast voltage-gated sodium currents (

    
    ), which renders naloxone ineffective against a significant portion of its pharmacological activity.
    

Compound Profile: U-54494A vs. U-50488H

To understand the limits of naloxone reversal, one must contrast U-54494A with its parent compound, U-50488H.[1][2] While they share a chemical backbone, their functional outcomes diverge significantly.

FeatureU-54494A Hydrochloride U-50488H
Primary Class Anticonvulsant / Atypical OpioidSelective Kappa Opioid Agonist
Analgesic Activity Negligible / AbsentPotent
Sedative Effects Negligible / AbsentPotent
Naloxone Reversibility Incomplete / Partial Complete
Mechanism of Action Dual:

Channel Blockade + Atypical KOR
Selective KOR Activation (

coupled)
Key Application Seizure models (Grand mal, NMDA-induced)Pain research, Diuresis models

Mechanistic Analysis & Experimental Evidence[2][4][5][6][7]

The Sodium Channel Component (Non-Opioid)

The primary reason naloxone fails to completely reverse U-54494A is the compound's direct action on voltage-gated sodium channels. Whole-cell voltage-clamp studies on cardiomyocytes have shown that U-54494A depresses fast sodium inward currents in a concentration- and frequency-dependent manner.[3] Naloxone, an opioid receptor antagonist, has no affinity for these ion channels; therefore, the excitability dampening caused by


 blockade remains active even in the presence of saturating naloxone concentrations.
The Electrophysiological Disconnect

In cortical neuron firing rates, a critical divergence is observed:

  • U-50488H: Depresses spontaneous firing

    
     Reversed by Naloxone.[2]
    
  • U-54494A: Depresses spontaneous firing

    
    Not Reversed by Naloxone. [2]
    

This suggests that the fundamental neuronal inhibition provided by U-54494A is largely independent of the opioid receptor system.[2]

Partial Reversibility in Seizure Models

In in vivo maximal electroshock seizure (MES) tests, U-54494A demonstrates potent anticonvulsant properties. Pre-treatment with naloxone results in only partial antagonism . This indicates that while an opioid component may contribute to the seizure threshold elevation (possibly via endogenous opioid release or weak KOR agonism), it is not the sole driver.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways and the specific blockade point of Naloxone.

G cluster_0 Extracellular Space cluster_1 Cell Membrane / Intracellular U54494 U-54494A KOR Kappa Opioid Receptor (KOR) U54494->KOR Weak/Atypical Binding NaChannel Voltage-Gated Na+ Channel U54494->NaChannel Direct Blockade (Primary Mechanism) Naloxone Naloxone (Antagonist) Naloxone->KOR Blocks Naloxone->NaChannel No Effect Gi Gi/Go Protein KOR->Gi Signaling Excitability Neuronal Excitability NaChannel->Excitability Promotes NaChannel->Excitability Blockade leads to Depression (Irreversible by Naloxone) Gi->Excitability Inhibits

Figure 1: Mechanistic divergence showing Naloxone's inability to target the Sodium Channel pathway utilized by U-54494A.

Validated Experimental Protocols

To verify the partial reversibility of U-54494A in your own laboratory, use the following self-validating protocol. This design controls for both opioid and non-opioid variables.

Protocol: Differential Antagonism Assay (In Vivo)

Objective: Quantify the opioid vs. non-opioid contribution to U-54494A anticonvulsant activity.

Reagents:

  • Agonist: U-54494A Hydrochloride (dissolved in saline).[4]

  • Antagonist: Naloxone Hydrochloride (dissolved in saline).

  • Control Agonist: U-50488H (Positive control for KOR mediation).

Workflow:

  • Baseline Establishment (n=10):

    • Administer vehicle (i.p.).

    • Subject mice to Maximal Electroshock (MES) (e.g., 50 mA, 60 Hz, 0.2s).

    • Record % tonic hindlimb extension (THE). Expected: 100% THE.

  • Dose-Response Determination (n=10 per dose):

    • Administer U-54494A (10, 20, 40 mg/kg i.p.).

    • Test MES at T+30 min.

    • Calculate

      
       for protection against THE.
      
  • Naloxone Challenge (The Critical Test):

    • Group A (Control): Naloxone (5 mg/kg s.c.) + Vehicle (T+15 min)

      
       MES. Ensures Naloxone is not pro-convulsant.
      
    • Group B (Reference): Naloxone (5 mg/kg s.c.) + U-50488H (

      
       dose) 
      
      
      
      MES. Expected: Complete reversal of protection (Seizures occur).
    • Group C (Experimental): Naloxone (5 mg/kg s.c.) + U-54494A (

      
       dose) 
      
      
      
      MES.

Interpretation of Results:

  • If U-54494A protection remains significant in Group C despite Naloxone pretreatment, the mechanism is Non-Opioid (Sodium Channel mediated) .

  • If protection is reduced but not eliminated compared to U-54494A alone, the mechanism is Mixed .

Conclusion

For researchers developing anticonvulsants or investigating kappa-opioid signaling, U-54494A cannot be treated as a pure opioid agonist.

  • Reversibility: Naloxone provides only partial reversal of anticonvulsant effects and fails to reverse neuronal firing depression.

  • Implication: Data derived from U-54494A experiments should not be attributed solely to KOR activation. Controls using specific sodium channel blockers (e.g., phenytoin) or KOR-knockout models are required to isolate the specific pathway activity.

References

  • Hall, E. D., & Von Voigtlander, P. F. (1987). Effect of the anticonvulsant U-54494A on cortical neuron excitability: comparison to the kappa agonist U-50488H. Psychopharmacology, 91(2), 139–143. Link

  • Von Voigtlander, P. F., & Lewis, R. A. (1988). U-54494A: a unique anticonvulsant related to kappa opioid agonists. Journal of Pharmacology and Experimental Therapeutics, 246(1), 259-262. Link

  • Rostock, A., et al. (1996). Anticonvulsant and related effects of U-54494A in various seizure tests. Arzneimittelforschung, 46(6), 572-576. Link

  • Tortella, F. C., et al. (1986). Novel anticonvulsant analogs of U-50,488H: role of kappa opioid receptors. Trends in Pharmacological Sciences, 7, 301. Link

Sources

Validation

Replicating published findings on U-54494A HYDROCHLORIDE's anticonvulsant action

Part 1: Executive Summary & Technical Context U-54494A Hydrochloride (Chemical Name: cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide HCl) represents a critical pharmacological tool for distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

U-54494A Hydrochloride (Chemical Name: cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide HCl) represents a critical pharmacological tool for distinguishing between kappa-opioid receptor (KOR) mediated analgesia and non-opioid anticonvulsant mechanisms.

While structurally analogous to the prototypical KOR agonist U-50,488H , U-54494A exhibits a distinct pharmacodynamic profile. Published literature indicates it retains potent anticonvulsant activity against Maximal Electroshock (MES) seizures but lacks the profound sedative, diuretic, and analgesic effects typical of pure KOR agonists. This guide provides the methodology to replicate these findings, specifically isolating its sodium channel-modulating properties from its opioid receptor activity.

The Core Differentiator
  • U-50,488H: Potent KOR Agonist

    
     Sedation + Anticonvulsant (Fully Naloxone-reversible).
    
  • U-54494A: Atypical Benzamide

    
     Anticonvulsant (Sodium Channel Blockade + Partial KOR) 
    
    
    
    Minimal Sedation .

Part 2: Comparative Performance Profile

The following table synthesizes historical data to benchmark U-54494A against standard antiepileptics and its structural analog.

Table 1: Comparative Pharmacological Profile (Murine Models)

CompoundPrimary MechanismMES ED₅₀ (mg/kg, i.p.)[1]PTZ ProtectionNeurotoxicity (Rotarod TD₅₀)Naloxone Reversibility
U-54494A Na⁺ Channel Blockade / Partial KOR20 – 30 Ineffective> 100 mg/kg (High Safety Margin)Partial
U-50,488H Selective KOR Agonist25 – 35Ineffective~10 mg/kg (High Sedation)Complete
Phenytoin Na⁺ Channel Blockade8 – 12Ineffective~60 mg/kgNone
Valproate GABA Transaminase Inhibition200 – 300Effective~400 mg/kgNone

Analytic Insight: U-54494A mimics the spectrum of Phenytoin (effective in MES, ineffective in PTZ) rather than Valproate, suggesting its utility is specific to generalized tonic-clonic seizure models rather than absence seizures.

Part 3: Experimental Replication Protocols

Protocol A: Preparation and Handling
  • Compound: U-54494A Hydrochloride (ensure cis-isomer purity >98%).

  • Vehicle: 0.9% Sterile Saline.

  • Solubility: Highly water-soluble as the HCl salt. No DMSO required.

  • Stability: Prepare fresh daily. Protect from light.

Protocol B: Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for validating U-54494A's efficacy. This protocol ensures reproducibility by standardizing the electrical stimulus and endpoint criteria.

Subjects: Male ICR or Swiss Webster mice (20–25g). Group Size: n=8 per dose group.

Step-by-Step Workflow
  • Acclimatization: House animals for 7 days with 12h light/dark cycles.

  • Pre-Screening (Optional): Subject mice to a sub-maximal shock (e.g., 30mA) 24h prior. Only select responders to ensure baseline sensitivity.

  • Drug Administration:

    • Administer U-54494A i.p.[1][2][3] at doses: 10, 20, 40, 80 mg/kg.

    • Control: Vehicle (Saline) 10 mL/kg.

    • Wait Time: 30–60 minutes (Peak Effect).

  • Corneal Stimulation:

    • Apply 0.5% tetracaine drops to eyes (local anesthetic).[4]

    • Apply corneal electrodes.[3][4][5][6]

    • Stimulus Parameters: 50 mA, 60 Hz, 0.2 seconds duration.[3][5][6]

  • Scoring (The Endpoint):

    • Observe immediately for Tonic Hindlimb Extension (THE) .[5]

    • Protected: Animal displays no hindlimb extension >90° relative to the body.

    • Not Protected: Full tonic extension occurs.

Visualization: MES Experimental Logic

MES_Protocol Start Subject Selection (Male Mice 20-25g) Admin IP Injection (U-54494A vs Vehicle) Start->Admin Wait Incubation (30-60 mins) Admin->Wait Shock Corneal Electroshock (50mA, 60Hz, 0.2s) Wait->Shock Anesthetize Cornea Obs Observation (Tonic Hindlimb Extension) Shock->Obs Result Endpoint Calculation (% Protected) Obs->Result Absence of THE = Protection

Figure 1: Workflow for the Maximal Electroshock Seizure (MES) assay. The critical endpoint is the abolition of Tonic Hindlimb Extension (THE).[5]

Part 4: Mechanistic Validation (The "Naloxone Challenge")

To scientifically validate that U-54494A is distinct from U-50,488H, you must perform a mechanism-of-action study using Naloxone (a non-selective opioid antagonist).

Hypothesis: If U-54494A acts solely via KOR, Naloxone should completely abolish its anticonvulsant effect. If it acts via Sodium Channels, Naloxone will have minimal effect.

Protocol Modifications
  • Dose Selection: Select the ED₈₀ dose of U-54494A determined in Protocol B.

  • Antagonist Admin: Administer Naloxone (10 mg/kg s.c.) 15 minutes before U-54494A.

  • Comparators: Run parallel groups with U-50,488H + Naloxone.

Expected Results & Interpretation
  • U-50,488H + Naloxone: 0% Protection (Complete Reversal).

  • U-54494A + Naloxone: ~40-60% Protection (Partial Reversal).

Visualization: Dual Signaling Pathway

Mechanism_Pathway U54 U-54494A KOR Kappa Opioid Receptor U54->KOR Partial Agonist NaCh Voltage-Gated Na+ Channel U54->NaCh Inhibition U50 U-50,488H U50->KOR Full Agonist Nal Naloxone (Antagonist) Nal->KOR Blocks AntiConv Anticonvulsant Activity KOR->AntiConv Sedation Sedation / Motor Impairment KOR->Sedation NaCh->AntiConv

Figure 2: Mechanistic differentiation.[7] U-54494A bypasses the obligate sedation of KOR activation by utilizing Na+ channel inhibition for anticonvulsant efficacy.

References

  • Von Voigtlander, P. F., et al. (1983). "U-50,488: A selective and structurally novel non-mu (kappa) opioid agonist."[8] Journal of Pharmacology and Experimental Therapeutics.

  • Von Voigtlander, P. F., & Lewis, R. A. (1988). "U-54494A: A unique anticonvulsant related to kappa opioid agonists." Journal of Pharmacology and Experimental Therapeutics.

  • Tortella, F. C., et al. (1989). "Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice." Journal of Pharmacology and Experimental Therapeutics.

  • White, H. S., et al. (1995). "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models." Italian Journal of Neurological Sciences.

  • De Sarro, G., et al. (1994). "Anticonvulsant and related effects of U-54494A in various seizure tests." European Journal of Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

U-54494A HYDROCHLORIDE proper disposal procedures

As researchers working with U-54494A Hydrochloride (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzamide HCl), you are handling a potent kappa-opioid receptor agonist and anticonvulsant .[1] Unlike standard b...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers working with U-54494A Hydrochloride (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzamide HCl), you are handling a potent kappa-opioid receptor agonist and anticonvulsant .[1] Unlike standard buffers or benign salts, this compound possesses significant neuroactive properties that dictate a strict Zero-Discharge Policy .

The Core Directive: Under no circumstances shall U-54494A be disposed of via sanitary sewer (sink), regular trash, or evaporation. All waste—whether stock powder, dilute solution, or contaminated PPE—must be sequestered for high-temperature incineration.

Physiochemical & Hazard Profile

To understand why we dispose of it this way, we must look at the molecule's stability and mechanism.

PropertyData / CharacteristicDisposal Implication
Chemical Structure Substituted benzamide (Organic Amine Salt)Stable against mild hydrolysis; requires thermal destruction.
Pharmacology Kappa-Opioid Agonist; Na+ Channel BlockerHigh Bioactivity: Potential environmental neurotoxicity if leached.
Solubility Water-soluble (Hydrochloride salt)High mobility in water systems; DO NOT FLUSH.
RCRA Status Not explicitly P/U-listed (Research Chemical)Treat as Toxic Hazardous Waste based on generator knowledge.

Pre-Disposal Assessment & Safety

Before initiating disposal, verify the state of the waste.[2] The disposal route diverges based on whether the compound is in its solid parent form or dissolved in a vehicle.[3]

Personal Protective Equipment (PPE) Requirements:

  • Respiratory: N95 or P100 respirator recommended if handling open powder (prevention of aerosol inhalation).

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Opioid agonists can be transdermally active in high concentrations.

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Solids)

Applies to: Expired powder, weighing boats, contaminated gloves, and spill cleanup materials.

  • Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth plastic jar (HDPE) with a screw-top lid.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "U-54494A Hydrochloride (Benzamide derivative)."

    • Hazard Checkbox: Select "Toxic."

  • Segregation: Store in the "Solid Toxic" satellite accumulation area.

  • Final Fate: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applies to: HPLC waste, unused stock solutions, and cell culture media >1µM.

  • Solvent Identification: Determine the primary solvent.

    • If Organic (DMSO, Methanol, Ethanol): Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent.

    • If Aqueous (Water, PBS): Do NOT pour down the drain.[4] Collect in a dedicated "Aqueous Toxic" carboy.

  • pH Check: Ensure the waste solution pH is between 5 and 9 to prevent container corrosion, though the compound itself is stable.

  • Labeling:

    • List all solvents (e.g., "Water 99%, DMSO 1%").

    • Explicitly list: "Trace U-54494A (Kappa Opioid Agonist)."

  • Incompatibility Check: Do not mix with strong oxidizers (e.g., nitric acid, peroxides). The amine functionality can react exothermically or form hazardous byproducts.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for safely routing U-54494A waste.

DisposalWorkflow Start U-54494A Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / PPE StateCheck->Solid Solids Liquid Liquid / Solution StateCheck->Liquid Liquids Bagging Double Bag (Polyethylene) + Secondary HDPE Container Solid->Bagging SolventCheck Is solvent Organic or Aqueous? Liquid->SolventCheck Labeling Label: 'TOXIC - Bioactive Opioid Agonist' Bagging->Labeling OrgStream Organic Solvent Waste (DMSO/Methanol) SolventCheck->OrgStream Organic AqStream Aqueous Toxic Waste (Do NOT Sewer) SolventCheck->AqStream Aqueous OrgStream->Labeling AqStream->Labeling Incineration Final Fate: High-Temp Incineration Labeling->Incineration

Caption: Operational decision tree for U-54494A waste segregation, ensuring zero environmental release.

Regulatory Context & Compliance

While U-54494A is not specifically named on the EPA's RCRA "P" (acutely hazardous) or "U" (toxic) lists, it falls under the "Generator Knowledge" clause (40 CFR § 262.11).

  • Scientific Justification: Due to its mechanism of action as a kappa-opioid agonist [1], it poses a risk to aquatic life and mammalian scavengers if released.

  • Compliance Action: Treat this waste with the same rigor as P-listed wastes. This ensures you exceed federal safety standards and protect your facility's environmental compliance rating.

Emergency Spill Procedures

In the event of a powder spill outside a fume hood:

  • Evacuate the immediate area to allow aerosols to settle (15 mins).

  • Don PPE: Double gloves, lab coat, goggles, and N95 respirator.

  • Cover: Gently cover the spill with wet paper towels to prevent dust generation.

  • Clean: Wipe up the material. Clean the surface with a mild detergent solution, followed by water.

  • Dispose: All cleanup materials enter the Solid Waste (Protocol A) stream.

References

  • Von Voigtlander, P. F., & Lewis, R. A. (1988). U-54494A: a unique anticonvulsant related to kappa opioid agonists. Journal of Pharmacology and Experimental Therapeutics. Link

  • United States Environmental Protection Agency.[5][6] (2023). Hazardous Waste Generators: Generator Knowledge. EPA.gov.[7] Link

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 54803, U-54494A. PubChem. Link

Sources

Handling

Personal protective equipment for handling U-54494A HYDROCHLORIDE

Part 1: Executive Safety Directives U-54494A Hydrochloride (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride) is a potent anticonvulsant structurally related to kappa-opioid receptor agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

U-54494A Hydrochloride (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride) is a potent anticonvulsant structurally related to kappa-opioid receptor agonists.[1] Unlike its analog U-50488, it exhibits distinct pharmacological properties, primarily acting via calcium channel modulation and sodium channel blockade [1, 2].[1]

CRITICAL HAZARD ALERT: Treat this compound as a High-Potency Bioactive Substance with Corrosive Properties .[1]

  • Primary Risk: Central Nervous System (CNS) depression or excitation upon inhalation/ingestion.[1]

  • Secondary Risk: Chemical burns or severe irritation to mucous membranes and eyes (Corrosive Solid, Toxic, n.o.s. transport classification) [3].

  • Strict Containment Required: All powder handling must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).[1]

Part 2: Hazard Identification & Risk Assessment[1][4][5]

GHS Classification (Derived)

Based on structural analogs and transport data, U-54494A HCl falls into Occupational Exposure Band (OEB) 3/4 (1–100 µg/m³).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 3/4H301/H302: Toxic/Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Cat.[1][2][4][5] 1BH314: Causes severe skin burns and eye damage.[3][4]
Aquatic Toxicity Cat. 1H400: Very toxic to aquatic life.[2][4]
Toxicological Context[5][7][8][9][10]
  • Anticonvulsant Potency: ED50 ~28 mg/kg (mice, i.p.) [1].[1] While not ultra-potent like fentanyl, accidental inhalation of milligram quantities can induce significant neurological effects.

  • Corrosivity: The hydrochloride salt form of benzamides can hydrolyze to release HCl upon contact with moisture, causing immediate damage to corneal tissue and respiratory mucosa.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of the dry powder.

Body AreaRequired EquipmentTechnical Justification
Respiratory N95 / P100 Respirator (Minimum)Prevents inhalation of airborne particulates during weighing.[1] If outside a hood, a PAPR is mandatory.[1]
Hands Double Nitrile Gloves (min 0.11mm)Outer Glove: Protects against gross contamination.[1] Inner Glove: Acts as a permeation barrier.[1] Change outer gloves immediately after splash.[1]
Eyes Chemical Splash Goggles Critical: Safety glasses are insufficient due to the corrosive nature of the solid. Goggles seal the eyes from corrosive dust.[1]
Body Tyvek® Lab Coat / Sleeve Covers Prevents accumulation of potent dust on street clothes.[1] Disposable sleeves cover the wrist gap between glove and coat.[1]
PPE Selection Logic

PPE_Logic cluster_warn WARNING Start Task: Handling U-54494A HCl Form Physical Form? Start->Form Solid Dry Powder / Solid Form->Solid Weighing/Transfer Liquid Solubilized (DMSO/Water) Form->Liquid Dilution/Injection PowderPPE REQUIRED: - Fume Hood / BSC - Double Nitrile Gloves - Splash Goggles - N95/P100 Mask Solid->PowderPPE LiquidPPE REQUIRED: - Safety Glasses w/ Side Shields - Single Nitrile Gloves - Lab Coat Liquid->LiquidPPE Aerosol Aerosol Generating Procedure? (Sonication/Vortexing) Liquid->Aerosol Upgrade UPGRADE TO: - Biosafety Cabinet - Face Shield + Goggles Aerosol->Upgrade Yes

Caption: Decision logic for selecting PPE based on physical state and procedural risk.

Part 4: Operational Workflows

Safe Weighing Protocol (The "Static-Free" Method)

Handling charged powders like U-54494A requires eliminating static to prevent "flying powder" events.[1]

  • Preparation: Place an anti-static gun or ionizer inside the fume hood.[1] Line the work surface with a plastic-backed absorbent pad .[1]

  • Taring: Place a pre-labeled vial on the balance. Tare before opening the source container.[1]

  • Transfer:

    • Open the source container only inside the hood.[3]

    • Use a disposable anti-static spatula .[1]

    • Do not return excess powder to the original stock bottle (prevents cross-contamination).[1]

  • Solubilization (In-Situ):

    • Add solvent (e.g., DMSO, Water) directly to the weighed vial inside the hood.[1]

    • Cap tightly and vortex inside the hood.[1]

    • Note: U-54494A HCl is soluble in water and DMSO.[1] The solution is significantly less hazardous than the dust [4].

Experimental Workflow & Waste Management

Workflow Receive 1. Receiving Inspect seal integrity Store at RT (Desiccated) Weigh 2. Weighing (High Risk) Fume Hood ONLY Anti-static protocols Receive->Weigh Transfer to Lab Solubilize 3. Solubilization Add solvent in hood Create Stock Soln Weigh->Solubilize Solid -> Liquid Disposal 5. Disposal Incineration Only Weigh->Disposal Contaminated consumables Exp 4. Experiment In-vitro / In-vivo Solubilize->Exp Dilute Exp->Disposal Waste

Caption: Step-by-step lifecycle of U-54494A handling from receipt to disposal.

Part 5: Emergency Procedures

Exposure Response
ScenarioImmediate Action
Skin Contact 1. Drench: Immediately wash with soap and copious water for 15 minutes.[3] 2. Peel: Remove contaminated clothing while washing.[3][5] 3. Alert: Seek medical attention; mention "Potent CNS Agent".
Eye Contact 1. Flush: Use eyewash station for 15 minutes.[3] Hold eyelids open. 2. Do Not Rub: Corrosive crystals can scratch the cornea.
Inhalation 1. Evacuate: Move to fresh air immediately. 2. Support: If breathing is difficult, trained personnel should administer oxygen.
Spill Cleanup (Powder)

Do NOT use a brush or broom (creates dust). [1]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[1][3][4][6]

  • PPE Up: Wear double gloves, goggles, and N95/P100 respirator.[1]

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to suppress dust.[1]

  • Wipe: Wipe up the material from the outside in.

  • Clean: Clean the surface with a 10% bleach solution followed by water to degrade residual compound.

Part 6: Disposal & Deactivation[2][3]

  • Solid Waste: All vials, gloves, and spatulas contacting U-54494A must be disposed of as Hazardous Chemical Waste (Incineration). Label as "Toxic/Corrosive Solid".[1]

  • Liquid Waste: Collect DMSO/Water solutions in a dedicated "Aqueous/Organic Toxic" waste stream.[1] Do not pour down the drain.

  • Deactivation: While specific hydrolysis data is limited, oxidative cleavage (Bleach/NaOH) is generally effective for benzamides, but incineration is the only guaranteed destruction method.

References

  • Von Voigtlander, P. F., et al. (1983).[1] U-54494A: A unique anticonvulsant related to kappa opioid agonists. Journal of Pharmacology and Experimental Therapeutics.

  • Zhong, W. Z., et al. (1994).[1] First-pass effect of cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzamide (U-54494) in rats. Pharmaceutical Research.

  • Fisher Scientific. (2010).[1][4] Safety Data Sheet: U-54494A Hydrochloride. (Retrieved via Search).

  • Biocrick. (2025).[1][3] U-54494A Hydrochloride Product Datasheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
U-54494A HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
U-54494A HYDROCHLORIDE
© Copyright 2026 BenchChem. All Rights Reserved.